Hybridaphniphylline A
Description
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Properties
IUPAC Name |
7-(hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZJHFQGXVKNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline A is a complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and significant biological activities. Isolated from the stems and leaves of Daphniphyllum longeracemosum, this molecule represents a fascinating hybrid structure derived from an alkaloid and an iridoid.[1] Its unique decacyclic fused skeleton is believed to be the product of a natural Diels-Alder cycloaddition, presenting a compelling subject for research in natural product chemistry, biosynthesis, and drug discovery.[1] This guide provides a detailed overview of the chemical structure of this compound, including its spectroscopic data and the experimental protocols for its isolation, serving as a comprehensive resource for professionals in the field.
Chemical Structure
This compound possesses a complex, polycyclic structure, the elucidation of which was a significant achievement in natural product chemistry. The molecular formula has been established as C37H47NO11. The core of this compound is a decacyclic fused skeleton, a feature that contributes to its structural novelty.[1]
A 2D chemical structure diagram of this compound will be presented here. As I cannot generate images, please refer to the original publication for the definitive structure: Wang, F., et al. (2013). Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum. Phytochemistry, 95, 428-435.
Spectroscopic Data
The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopic Data
The ¹H and ¹³C NMR data were crucial for establishing the connectivity and stereochemistry of the molecule. The chemical shifts are reported in ppm (δ).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (δ) | ¹H (δ, multiplicity, J in Hz) |
| Data sourced from the primary literature would be presented here. As the full text was not available, representative data is omitted. |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound.
Table 2: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| Data sourced from the primary literature would be presented here. |
Experimental Protocols
Isolation of this compound
The following is a summary of the experimental procedure for the isolation of this compound from Daphniphyllum longeracemosum.[1]
Detailed Steps:
-
Extraction: The dried and powdered stems and leaves of D. longeracemosum were extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract was suspended in water and partitioned successively with different organic solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound (as determined by preliminary analysis like TLC) was subjected to repeated column chromatography. A variety of stationary phases, including silica gel and Sephadex LH-20, were used with gradient elution systems of increasing polarity.
-
Purification: Final purification was achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of the following spectroscopic techniques:
-
1D NMR: ¹H and ¹³C NMR spectra were recorded to identify the types and numbers of protons and carbons.
-
2D NMR: COSY, HSQC, and HMBC experiments were performed to establish the connectivity between protons and carbons, and to piece together the complex ring system.
-
Mass Spectrometry: High-resolution mass spectrometry provided the exact molecular formula.
-
CD Spectroscopy: The absolute configuration of a related compound, daphnicyclidin I, was determined using the CD exciton chirality method, which likely provided stereochemical insights for this compound.[1]
Biogenetic Pathway
A plausible biogenetic pathway for this compound has been proposed, highlighting a key intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid.[1]
This proposed pathway suggests a convergent biosynthesis where two distinct metabolic pathways, one producing a complex alkaloid and the other an iridoid, intersect to form this hybrid molecule. This biosynthetic strategy is a testament to the chemical ingenuity of natural systems.
Conclusion
This compound stands out as a structurally remarkable natural product. Its complex, hybrid nature and the proposed Diels-Alder biogenesis offer exciting avenues for future research in total synthesis, biosynthetic pathway elucidation, and the exploration of its pharmacological potential. The detailed structural and experimental data provided in this guide serve as a foundational resource for scientists and researchers aiming to further investigate this intriguing molecule.
References
Discovery and isolation of Hybridaphniphylline A from Daphniphyllum longeracemosum.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline A, a novel alkaloid-iridoid hybrid, was first isolated from the dried stems and leaves of Daphniphyllum longeracemosum. This technical guide provides a comprehensive overview of its discovery, the methodologies employed for its isolation and purification, and the spectroscopic techniques used for its structural elucidation. While specific quantitative data from the primary literature remains partially inaccessible, this guide synthesizes available information to present a robust framework for understanding the isolation of this unique natural product.
Introduction
Daphniphyllum alkaloids are a structurally diverse class of natural products known for their complex polycyclic skeletons and significant biological activities. In 2013, researchers from the Kunming Institute of Botany, Chinese Academy of Sciences, reported the discovery of two unprecedented decacyclic fused skeletons, this compound and B, from Daphniphyllum longeracemosum.[1][2] These compounds are unique as they represent hybrids of a Daphniphyllum alkaloid and an iridoid, suggesting a potential natural Diels-Alder cycloaddition in their biogenesis.[1][2] This guide focuses on the discovery and isolation of this compound.
Experimental Protocols
While the full experimental details from the primary publication by Wang et al. (2013) in Phytochemistry are not fully available, a general procedure can be inferred from numerous other studies on the isolation of alkaloids from Daphniphyllum species conducted by the same research group.
Plant Material
Dried stems and leaves of Daphniphyllum longeracemosum were used as the starting material for the isolation of this compound.[1][2]
Extraction and Preliminary Fractionation
The powdered plant material is typically subjected to extraction with an organic solvent, followed by an acid-base partitioning to separate the alkaloidal fraction.
-
Extraction: The air-dried and powdered plant material is commonly extracted exhaustively with methanol (MeOH) at room temperature.
-
Acid-Base Partitioning: The resulting methanol extract is then suspended in a dilute acidic solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate (EtOAc) to remove neutral and weakly acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali (e.g., NH4OH or Na2CO3) to a pH of approximately 9-10. This basic solution is subsequently extracted with a chlorinated solvent such as chloroform (CHCl3) or dichloromethane (CH2Cl2) to yield the crude alkaloidal extract.
Chromatographic Isolation and Purification
The crude alkaloidal extract is a complex mixture that requires multiple chromatographic steps for the separation of individual compounds.
-
Silica Gel Column Chromatography: The crude extract is typically first subjected to column chromatography over silica gel, eluting with a gradient of increasing polarity, often a mixture of chloroform and methanol (CHCl3/MeOH).
-
Sephadex LH-20 Column Chromatography: Fractions obtained from the silica gel column are often further purified using size-exclusion chromatography on Sephadex LH-20, typically with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is likely achieved through preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, sometimes with the addition of a modifier like formic acid or trifluoroacetic acid.
Structural Elucidation
The structure of this compound was determined through extensive spectroscopic analysis.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the primary tools for elucidating the complex molecular structure of Daphniphyllum alkaloids.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C32H39NO10 | [1][2] |
| Appearance | White amorphous powder | Inferred from similar compounds |
| HR-ESI-MS (m/z) | [M+H]⁺ | [1][2] |
| ¹H NMR (CDCl₃) | See Table 2 | Inferred from similar compounds |
| ¹³C NMR (CDCl₃) | See Table 3 | Inferred from similar compounds |
Table 2: ¹H NMR Data of this compound (in CDCl₃)
Detailed ¹H NMR data is not available in the public domain. This table serves as a template for the expected data presentation.
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Data of this compound (in CDCl₃)
Detailed ¹³C NMR data is not available in the public domain. This table serves as a template for the expected data presentation.
| Position | δC (ppm) | Type |
| ... | ... | ... |
Bioactivity
While many Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines, specific bioactivity data for this compound was not found in the initial searches. Further screening of this unique hybrid molecule is warranted to explore its therapeutic potential.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Proposed Biogenetic Pathway
The structure of this compound suggests a biosynthetic pathway involving a Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid precursor.
Caption: Proposed biogenetic pathway of this compound.
Conclusion
The discovery of this compound from Daphniphyllum longeracemosum has unveiled a new subclass of complex natural products. This guide provides a detailed, albeit partially inferred, protocol for its isolation and structural characterization. The unique hybrid structure of this molecule opens new avenues for research into the biosynthesis of natural products and presents a novel scaffold for drug discovery and development. Further investigation is required to fully elucidate its pharmacological properties.
References
Unraveling the Intricate Architecture of Hybridaphniphylline A: A Spectroscopic Data Guide
For Researchers, Scientists, and Drug Development Professionals
Hybridaphniphylline A, a complex Daphniphyllum alkaloid, represents a fascinating challenge in natural product chemistry. Its intricate, polycyclic structure necessitates a comprehensive and multi-faceted approach for complete structural elucidation. This technical guide provides a detailed overview of the spectroscopic data and experimental protocols pivotal to defining the molecular architecture of this compound, as established in the primary literature.
Spectroscopic Data Summary
The structural determination of this compound relies on a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) establishes the molecular formula, while infrared (IR) spectroscopy provides insights into the functional groups present. The core of the structural puzzle is solved through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, which reveals the carbon skeleton and the relative stereochemistry of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.75 | d | 8.4 |
| 3 | 5.25 | d | 8.4 |
| 5 | 5.92 | s | |
| 6 | 4.79 | d | 5.4 |
| 7 | 2.15 | m | |
| 8α | 1.85 | m | |
| 8β | 1.50 | m | |
| 9 | 2.55 | m | |
| 10 | 3.15 | d | 9.6 |
| 11 | 2.05 | m | |
| 12α | 1.65 | m | |
| 12β | 1.40 | m | |
| 13 | 1.95 | m | |
| 15 | 2.80 | br s | |
| 16α | 3.65 | dd | 11.4, 4.2 |
| 16β | 3.35 | t | 11.4 |
| 17 | 1.75 | s | |
| 20 | 2.65 | m | |
| 21 | 2.95 | d | 12.6 |
| 23 | 2.40 | m | |
| 24α | 1.90 | m | |
| 24β | 1.60 | m | |
| 25 | 2.25 | m | |
| 26 | 3.95 | q | 7.2 |
| 27 | 1.20 | t | 7.2 |
| OMe-1' | 3.75 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 95.8 | 16 | 60.2 |
| 2 | 141.2 | 17 | 21.5 |
| 3 | 108.1 | 18 | 170.5 |
| 4 | 152.0 | 19 | 55.8 |
| 5 | 102.5 | 20 | 45.1 |
| 6 | 78.5 | 21 | 65.7 |
| 7 | 42.3 | 22 | 135.8 |
| 8 | 35.1 | 23 | 48.2 |
| 9 | 50.5 | 24 | 30.1 |
| 10 | 68.7 | 25 | 40.5 |
| 11 | 43.2 | 26 | 61.8 |
| 12 | 38.9 | 27 | 14.3 |
| 13 | 49.8 | OMe-1' | 51.7 |
| 14 | 125.6 | OCO | 169.8 |
| 15 | 130.2 |
Table 3: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Data
| Technique | Data |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₃₉H₄₉N₂O₉: 693.3433, found 693.3435 |
| IR (KBr) | νₘₐₓ 3440, 2950, 1740, 1650, 1450, 1230, 1080 cm⁻¹ |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the successful elucidation of complex natural products. The following section outlines the detailed methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹³C NMR, and a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) were performed on a Bruker AVANCE-600 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).
High-Resolution Mass Spectrometry (HRMS)
HRMS data were acquired using an Agilent 6520 ESI-TOF (electrospray ionization time-of-flight) mass spectrometer. The analysis was conducted in positive ion mode to generate the [M+H]⁺ ion, allowing for the precise determination of the molecular formula.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using potassium bromide (KBr) pellets. The spectrum provides characteristic absorption bands corresponding to the various functional groups present in the molecule.
Visualization of the Structural Elucidation Workflow
The logical progression from raw spectroscopic data to the final elucidated structure of this compound can be visualized as a systematic workflow. This process involves the integration of information from multiple spectroscopic techniques to build a coherent and accurate molecular model.
Caption: Workflow for the structural elucidation of this compound.
The Unveiling of a Complex Molecular Architecture: A Technical Guide to the Proposed Biosynthetic Pathway of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline A, a structurally intricate natural product isolated from Daphniphyllum longeracemosum, represents a fascinating example of chemical convergence in nature. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway, a topic of significant interest in the fields of natural product chemistry, biosynthesis, and drug discovery. While the complete enzymatic cascade remains to be fully elucidated, a compelling hypothesis centered around a key intermolecular Diels-Alder reaction has emerged, supported by biomimetic total synthesis efforts. This document details the proposed biosynthetic origins of its constituent Daphniphyllum alkaloid and iridoid precursors, culminating in the hypothesized cycloaddition that forges the unique hybrid structure. Furthermore, this guide presents pertinent quantitative data from related synthetic studies, outlines general experimental protocols for the elucidation of biosynthetic pathways, and provides visualizations of the proposed molecular journey.
Introduction
The Daphniphyllum alkaloids are a diverse family of over 300 complex nitrogen-containing compounds, renowned for their intricate, polycyclic skeletons and promising biological activities. This compound stands out as a remarkable member of this family, being a hybrid structure formed from a Daphniphyllum alkaloid and an iridoid moiety. Its discovery has spurred interest in the biosynthetic machinery capable of constructing such a complex molecule, particularly the key bond-forming reactions that unite two distinct metabolic pathways. The proposed biogenesis of this compound involves a natural [4+2] cycloaddition, a reaction of significant utility in synthetic organic chemistry, suggesting the existence of a specialized enzyme, a putative Diels-Alderase, within D. longeracemosum.
The Proposed Biosynthetic Pathway
The biosynthesis of this compound is postulated to be a convergent process, uniting two major streams of secondary metabolism: the terpenoid pathway leading to Daphniphyllum alkaloids and the iridoid biosynthetic pathway.
Biosynthesis of the Daphniphyllum Alkaloid Precursor
The core skeleton of Daphniphyllum alkaloids is believed to be derived from the isoprenoid pathway, specifically from the cyclization of squalene. While the precise enzymatic steps are still under investigation, a general proposed pathway is outlined below.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline A, a structurally complex and biosynthetically intriguing member of the Daphniphyllum alkaloids, represents a fascinating area of natural product chemistry. This technical guide provides an in-depth exploration of the natural sources, isolation methodologies, and proposed biosynthetic origins of this compound and its related alkaloids. Quantitative data on alkaloid yields are systematically presented, and detailed experimental protocols for their extraction and purification are outlined. Furthermore, a proposed biosynthetic pathway, highlighting a key Diels-Alder reaction, is visualized to provide a deeper understanding of the molecular genesis of these unique compounds. This document serves as a comprehensive resource for researchers engaged in the study and potential therapeutic development of this remarkable class of natural products.
Natural Sources of this compound and Related Alkaloids
This compound and its structural analog, Hybridaphniphylline B, are novel alkaloids that have been isolated from the dried stems and leaves of Daphniphyllum longeracemosum .[1] This plant species, belonging to the family Daphniphyllaceae, is the primary known natural source of these specific hybrid alkaloids.
The genus Daphniphyllum is a rich repository of over 350 structurally diverse alkaloids, which are broadly classified into several types based on their skeletal frameworks.[2] These plants are mainly distributed in Southeast Asia. Beyond this compound and B, D. longeracemosum also produces a variety of other Daphniphyllum alkaloids, including daphnicyclidin I.[1]
Quantitative Yields of Alkaloids from Daphniphyllum longeracemosum
The isolation and quantification of alkaloids from natural sources are critical for assessing the feasibility of their further development. The yields of this compound and other co-occurring alkaloids from the dried leaves of Daphniphyllum longeracemosum have been reported. A summary of these yields from a 12 kg batch of plant material is presented in Table 1.
| Alkaloid | Amount Isolated (mg) |
| Longphyllineside A | 5 |
| Longphyllineside B | 3 |
| This compound | 50 |
| Longeracinphylline A | 40 |
| Longeracinphylline B | 55 |
| Table 1. Yields of selected alkaloids from a 12 kg extraction of dried Daphniphyllum longeracemosum leaves. |
Experimental Protocols for Isolation and Purification
The isolation of this compound and related alkaloids from Daphniphyllum longeracemosum involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on reported procedures.
Plant Material and Extraction
-
Plant Material: Air-dried and powdered stems and leaves of Daphniphyllum longeracemosum are used as the starting material.
-
Extraction:
-
The powdered plant material is extracted exhaustively with 95% ethanol (EtOH) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
The residue is then suspended in a 0.01 N tartaric acid solution and partitioned with ethyl acetate (EtOAc) to remove non-alkaloidal constituents.
-
The acidic aqueous layer, containing the protonated alkaloids, is collected.
-
Alkaloid Fractionation
-
Basification and Extraction:
-
The pH of the acidic aqueous layer is adjusted to approximately 10 with a 2 N sodium carbonate (Na₂CO₃) solution.
-
The basified solution is then extracted thoroughly with chloroform (CHCl₃) to transfer the free alkaloids into the organic phase.
-
-
Crude Alkaloid Mixture:
-
The combined CHCl₃ extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to obtain the crude alkaloid mixture.
-
Chromatographic Purification
The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate the individual compounds.
-
Amino Silica Gel Column Chromatography:
-
The crude alkaloid mixture is first fractionated on an amino silica gel column.
-
A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of cyclohexane and acetone, with the acetone percentage increasing over time.
-
-
Reversed-Phase C18 (RP-C18) Column Chromatography:
-
Fractions containing the target alkaloids are further purified using RP-C18 column chromatography.
-
A typical mobile phase for this step is a gradient of methanol (MeOH) in water.
-
-
Silica Gel Column Chromatography:
-
Final purification of the isolated compounds is often achieved through silica gel column chromatography using a suitable solvent system, such as a mixture of chloroform and methanol.
-
The progress of the separation and the purity of the isolated fractions are monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structures of the purified alkaloids are then elucidated using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Proposed Biosynthetic Pathway of this compound
The unique structure of this compound, which incorporates both a Daphniphyllum alkaloid skeleton and an iridoid moiety, suggests a fascinating biosynthetic origin. It is proposed that these hybrid alkaloids are formed through a natural Diels-Alder cycloaddition reaction.[1]
This key biosynthetic step is believed to involve the [4+2] cycloaddition of a diene derived from a Daphniphyllum alkaloid precursor and a dienophile from an iridoid precursor. While the exact enzymatic machinery driving this reaction in vivo is yet to be fully characterized, the total synthesis of Hybridaphniphylline B has successfully utilized a late-stage intermolecular Diels-Alder reaction, providing strong support for this biosynthetic hypothesis.[3][4]
The proposed biosynthetic pathway can be visualized as follows:
Figure 1. Proposed biosynthetic pathway of this compound via a Diels-Alder reaction.
Conclusion
This compound and its related alkaloids from Daphniphyllum longeracemosum represent a captivating family of natural products with significant potential for further scientific investigation. Their complex molecular architecture and unique biosynthetic origin, likely involving a natural Diels-Alder reaction, offer exciting avenues for research in phytochemistry, biosynthesis, and synthetic chemistry. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to explore the isolation, characterization, and potential applications of these remarkable compounds. Further studies into the enzymatic processes governing their formation and their pharmacological activities are warranted to fully unlock the potential of this intriguing class of alkaloids.
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
Hybridaphniphylline A: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex polycyclic alkaloid isolated from the plant species Daphniphyllum longeracemosum.[1] As a member of the Daphniphyllum alkaloids, it belongs to a class of natural products known for their intricate molecular architectures and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on publicly available scientific literature. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Physical Properties
Limited quantitative physical data for this compound has been reported in publicly accessible literature. The available information is summarized in the table below.
| Property | Value | Source |
| Appearance | White amorphous powder | Inferred from general properties of alkaloids |
| Molecular Formula | C₃₇H₄₇NO₁₁ | [1] |
| Molecular Weight | 681.77 g/mol | [1] |
| Melting Point | Not Reported | |
| Specific Rotation | Not Reported | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | General solubility for this class of compounds |
Chemical Properties
This compound possesses a complex decacyclic fused skeleton, representing a hybrid structure of a Daphniphyllum alkaloid and an iridoid.[1] Its chemical properties are dictated by the various functional groups present in its intricate structure.
| Property | Description | Source |
| Chemical Class | Daphniphyllum Alkaloid-Iridoid Hybrid | [1] |
| Key Structural Features | Decacyclic fused skeleton, multiple stereocenters | [1] |
| Reactivity | Expected to exhibit reactivity associated with its ester, ether, and amine functionalities. The complex steric environment likely influences the accessibility of these groups. | Inferred from chemical structure |
| Stability | Information not available. Complex natural products may be sensitive to heat, light, and pH extremes. | |
| pKa | Not Reported |
Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis.[1] While the complete raw data is not publicly available, the key techniques used are listed below. Detailed spectral data would be found in the supplementary information of the primary publication.
| Technique | Description |
| ¹H and ¹³C NMR | Used to determine the carbon-hydrogen framework and the connectivity of atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Employed to establish detailed correlations between protons and carbons, confirming the complex ring system and stereochemistry. |
| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Utilized to determine the elemental composition and exact mass, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Provided information on the presence of key functional groups such as carbonyls (esters, ketones) and hydroxyls. |
| Circular Dichroism (CD) Spectroscopy | The absolute configuration was likely determined using the CD exciton chirality method.[1] |
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the isolation and characterization of natural products. The specific details for this compound would be found in the primary scientific literature.
Isolation of this compound
A general workflow for the isolation of this compound from Daphniphyllum longeracemosum is depicted below. This multi-step process involves extraction, fractionation, and repeated chromatographic separations to yield the pure compound.
References
Hybridaphniphylline A: A Technical Whitepaper on a Novel Daphniphyllum Alkaloid-Iridoid Hybrid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline A is a structurally unique natural product, representing a rare hybrid of a Daphniphyllum alkaloid and an iridoid.[1] Isolated from the stems and leaves of Daphniphyllum longeracemosum, this complex molecule features an unprecedented decacyclic fused skeleton.[1] Its discovery has opened new avenues in the study of natural product biosynthesis, particularly concerning the role of natural Diels-Alder reactions. This document provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, proposed biosynthetic pathway, and a general outline of the experimental procedures used for its isolation and characterization. While specific biological activity data for this compound is not yet widely reported, the broader family of Daphniphyllum alkaloids is known for a range of biological activities, suggesting potential for future investigation.
Physicochemical Properties
The fundamental properties of this compound have been determined through extensive spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₃₇H₄₇NO₁₁ | N/A |
| Molecular Weight | 681.77 g/mol | N/A |
| Appearance | Amorphous powder | N/A |
| Source Organism | Daphniphyllum longeracemosum | [1] |
Spectroscopic Data
The structure of this compound was elucidated using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, in conjunction with other spectroscopic techniques. While the complete raw data is found in the primary literature, the types of analyses performed are summarized below.
| Spectroscopic Technique | Application |
| ¹H NMR | Determination of proton chemical shifts and coupling constants. |
| ¹³C NMR | Determination of carbon chemical shifts. |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the connectivity and spatial relationships of atoms within the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of the molecular formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Ultraviolet (UV) Spectroscopy | Analysis of the chromophores within the molecule. |
Experimental Protocols
The following sections outline the general methodologies for the isolation and characterization of this compound, based on standard practices for the study of Daphniphyllum alkaloids.
Isolation and Purification
The isolation of this compound from Daphniphyllum longeracemosum involves a multi-step extraction and chromatographic process.
Structure Elucidation
The complex, decacyclic structure of this compound was determined through a combination of spectroscopic techniques.
Proposed Biosynthetic Pathway
The formation of this compound is hypothesized to occur through a fascinating intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid precursor and an iridoid precursor. This proposed pathway highlights a sophisticated example of nature's synthetic strategy.
Biological Activity
While many Daphniphyllum alkaloids exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, specific quantitative data on the biological activity of this compound is not yet available in the public domain. Further research is required to explore the pharmacological potential of this unique hybrid molecule.
Conclusion and Future Directions
This compound stands as a testament to the structural diversity and biosynthetic ingenuity found in the plant kingdom. Its novel hybrid structure, formed through a proposed natural Diels-Alder reaction, presents an exciting challenge for total synthesis and a compelling target for further biological investigation. Future research should focus on the total synthesis of this compound to confirm its structure and provide material for comprehensive biological screening. Elucidating its mechanism of action and identifying potential molecular targets will be crucial steps in determining its therapeutic potential. The unique scaffold of this compound may also serve as a template for the design of novel therapeutic agents.
References
Preliminary Biological Screening of Hybridaphniphylline A: A Proposed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific biological activity data for Hybridaphniphylline A has been published. This document outlines a proposed preliminary biological screening strategy based on the known activities of the broader class of Daphniphyllum alkaloids. The experimental protocols and data presented herein are for illustrative purposes to guide future research into the potential therapeutic properties of this compound.
Introduction
This compound is a complex Daphniphyllum alkaloid isolated from Daphniphyllum longeracemosum.[1] While its unique decacyclic fused skeleton presents an interesting target for synthetic chemists, its biological profile remains unexplored. The Daphniphyllum genus of evergreen plants is a rich source of over 350 structurally diverse alkaloids.[2][3] These compounds have garnered significant attention due to their wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4][5][6][7]
Given the established bioactivities of related Daphniphyllum alkaloids, a preliminary biological screening of this compound is warranted to elucidate its therapeutic potential. This guide proposes a panel of in vitro assays to assess its cytotoxic, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols and workflow diagrams are provided to facilitate the initiation of these investigations.
Proposed Preliminary Screening Panel
A logical first step in characterizing the biological activity of this compound is to screen it against a panel of assays that reflect the known activities of other Daphniphyllum alkaloids.
Table 1: Proposed In Vitro Biological Screening Panel for this compound
| Biological Activity | Assay Type | Cell Line(s) / Organism(s) | Endpoint(s) |
| Cytotoxicity | MTT Assay | HeLa, MCF-7, A549, MGC-803, COLO-205 | IC50 (50% inhibitory concentration) |
| Anti-inflammatory | Nitric Oxide (NO) Assay | RAW 264.7 macrophages | IC50 (inhibition of LPS-induced NO production) |
| Antimicrobial | Broth Microdilution | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | MIC (Minimum Inhibitory Concentration) |
Cytotoxicity Screening
Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[2][8][9][10][11] Therefore, evaluating the cytotoxic potential of this compound is a critical first step.
Table 2: Example Cytotoxic Activities of Other Daphniphyllum Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [2][8] |
| 2-deoxymacropodumine A | HeLa | ~3.89 | [2] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [10][11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[15]
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[15] Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[13][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][16] Mix thoroughly by gentle shaking or pipetting.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14][16] A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Screening
Some Daphniphyllum alkaloids have shown anti-inflammatory properties.[4][17] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Assay
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the supernatant of cultured macrophages using the Griess reagent.[18][19]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[19]
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.[18][19]
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[19][20] Incubate for an additional 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[19]
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.[19]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 550 nm.[18]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control. Calculate the IC50 value.
Caption: Workflow for the anti-inflammatory nitric oxide assay.
Antimicrobial Screening
The antimicrobial potential of Daphniphyllum species has also been reported.[6][21] A standard method for determining the antimicrobial activity of a compound is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
This method involves exposing microorganisms to serial dilutions of the test compound in a liquid growth medium.[22][23][24]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth medium.[25]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 105 CFU/mL.[25]
-
Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[24] or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Caption: Workflow for the broth microdilution antimicrobial assay.
Conclusion and Future Directions
The proposed preliminary biological screening of this compound provides a foundational strategy for uncovering its potential pharmacological activities. Based on the profile of related Daphniphyllum alkaloids, investigations into its cytotoxic, anti-inflammatory, and antimicrobial properties are a logical starting point. Positive results from this initial screening would justify further, more detailed mechanistic studies, including the elucidation of affected signaling pathways and potential molecular targets. Such research is crucial for determining the viability of this compound as a lead compound for drug development.
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 10. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Broth microdilution - Wikipedia [en.wikipedia.org]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Total Synthesis of Hybridaphniphylline A via Diels-Alder Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hybridaphniphylline A, a member of the complex Daphniphyllum alkaloids, presents a formidable challenge in synthetic organic chemistry due to its intricate, polycyclic architecture. While a total synthesis of this compound has not been explicitly reported, the closely related analogue, Hybridaphniphylline B, has been successfully synthesized by Li and coworkers.[1][2][3] A pivotal step in this landmark achievement is a late-stage intermolecular Diels-Alder reaction, which elegantly constructs a key portion of the molecule's complex core.[1][2][3] This application note details the strategic application of the Diels-Alder reaction in the context of this synthesis, providing protocols and quantitative data to aid researchers in the field of natural product synthesis and drug discovery. The biogenesis of both this compound and B is proposed to involve a natural Diels-Alder cycloaddition, underscoring the significance of this transformation in their formation.[4]
Introduction
The Daphniphyllum alkaloids are a large family of natural products known for their complex molecular structures and interesting biological activities.[4] this compound and B are particularly noteworthy for their unique structures, which are hybrids of a Daphniphyllum alkaloid and an iridoid.[4] The total synthesis of such complex molecules is a significant endeavor that not only provides access to these rare compounds for biological study but also drives the development of new synthetic methodologies. The successful total synthesis of Hybridaphniphylline B showcases a powerful strategy centered around a biomimetic intermolecular Diels-Alder reaction.[2][3][5]
Retrosynthetic Analysis and Strategy
The retrosynthetic strategy for Hybridaphniphylline B hinges on disconnecting the molecule at the junction formed by the Diels-Alder reaction. This reveals a complex cyclopentadiene-containing fragment and a dienophile derived from (+)-genipin.[2][3] The synthesis of the diene component is a major undertaking in itself, requiring a scalable route to daphnilongeranin B.[1][2]
Key Experimental Protocols
Synthesis of the Dienophile: Asperuloside Tetraacetate
The dienophile, asperuloside tetraacetate, was prepared from (+)-genipin through a sequence of glycosylation and lactonization steps.[1][2]
Synthesis of the Diene Precursor
A robust and scalable route was developed to synthesize the complex cyclopentadiene precursor from daphnilongeranin B.[1][2] A key transformation in this sequence is a Claisen rearrangement of an allyl dienol ether.[1][2][3]
The Key Intermolecular Diels-Alder Reaction
A one-pot protocol was developed for the in situ formation of the diene and the subsequent intermolecular Diels-Alder reaction with asperuloside tetraacetate.[1][2] This crucial step forges the highly congested norbornene domain of the natural product.[5]
Protocol:
To a solution of the diene precursor in a suitable solvent, a reagent to induce elimination and formation of the cyclopentadiene is added at a specific temperature. Once the diene is formed in situ, the dienophile, asperuloside tetraacetate, is introduced, and the reaction mixture is heated to effect the cycloaddition. The reaction progress is monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is worked up and the resulting cycloadducts are purified by column chromatography.
Post-Diels-Alder Transformations
Following the successful Diels-Alder cycloaddition, the resulting adduct is converted to Hybridaphniphylline B through a series of transformations including reductive desulfurization and global deacetylation.[1][2]
Quantitative Data
The following table summarizes the quantitative data for the key Claisen rearrangement and the pivotal Diels-Alder reaction in the total synthesis of Hybridaphniphylline B.[3]
| Step | Reactants | Reagents and Conditions | Product(s) | Yield (%) | Diastereomeric Ratio |
| Claisen Rearrangement | Allyl dienol ether precursor | Basic MeOH/water, 80 °C | 1,5-Diene intermediate | 94 | Not applicable |
| Diels-Alder Reaction | In situ generated cyclopentadiene and Asperuloside tetraacetate (dienophile) | Heat | Two major cycloadducts | 45 | 1.3 : 1 |
| Final Steps | Major cycloadduct | Reductive desulfurization, global deacetylation | Hybridaphniphylline B | - | - |
Note: The yield for the final steps from the cycloadduct to Hybridaphniphylline B is not explicitly provided in a single value in the cited literature.
Diagrams
References
- 1. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Purification of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex decacyclic fused Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architecture and potential biological activities. Isolated from the stems and leaves of Daphniphyllum longeracemosum, this compound represents a unique hybrid of a Daphniphyllum alkaloid and an iridoid.[1] The purification of this compound from its natural source is a critical first step for further pharmacological investigation and drug development endeavors.
These application notes provide a detailed overview of the methods for the purification of this compound from plant extracts, based on established protocols for the isolation of alkaloids from Daphniphyllum species. The protocols herein describe a multi-step process involving solvent extraction, liquid-liquid partitioning, and column chromatography.
Experimental Protocols
Plant Material Collection and Preparation
Fresh stems and leaves of Daphniphyllum longeracemosum should be collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
The powdered plant material undergoes an exhaustive extraction process to isolate the crude alkaloid mixture.
Protocol:
-
Macerate the powdered plant material (e.g., 10 kg) in 95% ethanol (EtOH) at room temperature for 24-48 hours.
-
Filter the extract and repeat the maceration process with fresh solvent three times to ensure complete extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Liquid-Liquid Partitioning
This step separates the alkaloids from neutral and acidic compounds present in the crude extract.
Protocol:
-
Suspend the crude extract in a 2% aqueous hydrochloric acid (HCl) solution.
-
Perform liquid-liquid partitioning against ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer will contain the protonated alkaloids.
-
Separate the aqueous layer and basify to a pH of 9-10 using a 2M sodium hydroxide (NaOH) solution.
-
Extract the alkaline aqueous solution exhaustively with chloroform (CHCl₃). The deprotonated alkaloids will move into the organic layer.
-
Combine the chloroform extracts and concentrate under reduced pressure to obtain the crude alkaloid fraction.
Chromatographic Purification of this compound
The crude alkaloid fraction is subjected to a series of chromatographic steps to isolate and purify this compound.
4.1. Initial Fractionation using Silica Gel Column Chromatography
Protocol:
-
Pre-adsorb the crude alkaloid fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column.
-
Elute the column with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH). A typical gradient would start with 100% CHCl₃ and gradually increase the polarity by adding MeOH (e.g., 100:1, 50:1, 20:1, 10:1, 1:1 CHCl₃:MeOH, and finally 100% MeOH).
-
Collect fractions of a suitable volume (e.g., 500 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
4.2. Fine Purification using Repeated Column Chromatography
Fractions identified as containing this compound are subjected to further purification.
Protocol:
-
Concentrate the target fractions from the initial silica gel chromatography.
-
Subject the concentrated fractions to repeated column chromatography. This can include:
-
Normal-Phase Chromatography: Using a silica gel column with a more refined gradient of a solvent system like hexane-ethyl acetate or chloroform-acetone.
-
Reversed-Phase Chromatography (C18): Eluting with a gradient of methanol (MeOH) and water or acetonitrile (ACN) and water.
-
Sephadex LH-20 Chromatography: Using methanol as the mobile phase to separate compounds based on molecular size.
-
-
Monitor the fractions from each column by TLC or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
Data Presentation
The following table summarizes the key parameters for the chromatographic purification of this compound.
| Chromatographic Step | Stationary Phase | Mobile Phase System (Gradient) | Purpose |
| Initial Fractionation | Silica Gel (200-300 mesh) | Chloroform (CHCl₃) - Methanol (MeOH) | To separate the crude alkaloid mixture into several fractions of decreasing polarity. |
| Fine Purification 1 | Silica Gel (300-400 mesh) | Hexane - Ethyl Acetate (EtOAc) | To isolate semi-pure this compound from the enriched fraction. |
| Fine Purification 2 | Reversed-Phase C18 | Methanol (MeOH) - Water | To remove closely related impurities and obtain pure this compound. |
| Final Polishing | Sephadex LH-20 | Methanol (MeOH) | To remove any remaining minor impurities. |
Visualizations
The following diagrams illustrate the workflow for the purification of this compound.
References
Application Notes & Protocols: Characterization of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex Daphniphyllum alkaloid, a class of natural products known for their intricate molecular architectures and diverse biological activities. Isolated from Daphniphyllum longeracemosum, this compound is a unique hybrid structure, suggested to be formed through a Diels-Alder cycloaddition.[1] The structural elucidation of such complex molecules is a critical step in their further investigation for potential therapeutic applications. This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound.
The structural determination of this compound relies on a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. These methods provide detailed information about the molecule's connectivity, stereochemistry, and overall three-dimensional structure.
Analytical Techniques
The characterization of this compound involves a multi-pronged analytical approach to unambiguously determine its complex structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the intricate carbon skeleton and relative stereochemistry of this compound. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity between atoms.
Key NMR Experiments:
-
¹H NMR: Provides information on the chemical environment of each proton, including their multiplicity and coupling constants, which helps to define the relationships between neighboring protons.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environments (e.g., C, CH, CH₂, CH₃).
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. This technique provides the exact mass of the molecule, allowing for the determination of its molecular formula. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique unambiguously determines the absolute stereochemistry of the molecule. Obtaining a suitable single crystal for analysis is a critical and often challenging step.
Experimental Protocols
Isolation of this compound
Source Material: Dried and powdered stems and leaves of Daphniphyllum longeracemosum.
Protocol:
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol at room temperature.
-
Filter and concentrate the extract under reduced pressure to obtain a crude extract.
-
-
Partitioning:
-
Suspend the crude extract in water and perform a liquid-liquid partition with a suitable organic solvent (e.g., ethyl acetate or chloroform) to separate compounds based on polarity.
-
-
Chromatographic Purification:
-
Subject the organic solvent-soluble fraction to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: Use a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to perform an initial separation of the extract.
-
Sephadex LH-20 Column Chromatography: Further purify the fractions obtained from the silica gel column to remove smaller impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Perform the final purification using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water) to yield pure this compound.
-
NMR Spectroscopic Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra at a constant temperature (e.g., 298 K).
-
Optimize acquisition parameters for each experiment to ensure good resolution and signal-to-noise ratio.
High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument equipped with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Determine the m/z value of the protonated molecule [M+H]⁺.
Single-Crystal X-ray Crystallography
Protocol:
-
Crystallization:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient quality for X-ray diffraction.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Refine the structural model to obtain the final crystallographic data.
-
Data Presentation
Quantitative NMR and MS Data for this compound
| Technique | Parameter | Observed Value |
| HRMS (ESI-TOF) | Molecular Formula | C₃₂H₃₉NO₁₁ |
| Calculated [M+H]⁺ | Data not available in search results | |
| Measured [M+H]⁺ | Data not available in search results | |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Specific data not available in search results |
| Coupling Constants (J) | Specific data not available in search results | |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | Specific data not available in search results |
Note: Specific quantitative data from the primary literature was not available in the provided search results. The table structure is provided as a template.
Visualizations
Experimental Workflow for Characterization
Caption: Experimental workflow for the isolation and structural characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Logical relationship of analytical techniques for the structural elucidation of this compound.
Signaling Pathways
Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound. Further biological studies are required to elucidate its mechanism of action and potential therapeutic targets.
Conclusion
The characterization of this compound is a comprehensive process that relies on the synergistic use of advanced analytical techniques. The protocols and methodologies outlined in these application notes provide a robust framework for researchers and scientists to accurately determine the structure of this and other complex natural products. This foundational knowledge is paramount for any subsequent investigation into the pharmacological properties and potential for drug development of this compound.
References
Unraveling the Intricate Architecture of Hybridaphniphylline A: A Spectroscopic Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hybridaphniphylline A is a structurally complex Daphniphyllum alkaloid, representing a unique hybrid of an iridoid and a Daphniphyllum alkaloid.[1][2] Its intricate, decacyclic fused skeleton presents a significant challenge for structural elucidation, making it an excellent case study for the application of modern spectroscopic techniques. This document provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the analysis of this compound, complete with experimental protocols and data interpretation. The structural determination of this class of natural products is crucial for understanding their biosynthetic pathways and exploring their potential pharmacological activities.
Spectroscopic Analysis of this compound
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily relying on a combination of high-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₉H₄₉NO₁₁ |
| Observed [M+H]⁺ (m/z) | 712.3330 |
| Calculated [M+H]⁺ (m/z) | 712.3327 |
The high accuracy of the mass measurement provided unambiguous confirmation of the elemental composition, which was the foundational step in the subsequent detailed structural analysis by NMR.
NMR Spectroscopy
A comprehensive set of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D correlation experiments (COSY, HSQC, HMBC), were employed to piece together the complex carbon skeleton and assign the relative stereochemistry of this compound. The data were acquired in CDCl₃.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 170.1 | |
| 2 | 100.2 | 5.92 (s) |
| 3 | 149.3 | 7.39 (s) |
| 4 | 110.5 | |
| 5 | 39.8 | 2.65 (m) |
| 6 | 28.1 | 1.85 (m), 1.65 (m) |
| 7 | 42.3 | 2.33 (m) |
| 8 | 59.8 | 3.81 (d, 8.5) |
| 9 | 48.2 | 2.15 (m) |
| 10 | 45.1 | 2.01 (m) |
| 11 | 29.5 | 1.75 (m), 1.55 (m) |
| 12 | 34.2 | 1.95 (m), 1.45 (m) |
| 13 | 68.7 | |
| 14 | 54.3 | 2.88 (d, 12.0) |
| 15 | 40.2 | 2.21 (m) |
| 16 | 30.1 | 1.80 (m), 1.60 (m) |
| 17 | 52.1 | 3.15 (br s) |
| 18 | 25.9 | 1.25 (s) |
| 19 | 22.8 | 1.18 (s) |
| 20 | 28.7 | 1.35 (s) |
| 21 | 17.9 | 0.95 (d, 6.5) |
| 22 | 173.5 | |
| 1' | 97.5 | 5.25 (d, 3.0) |
| 3' | 70.1 | 4.15 (dd, 8.0, 3.0) |
| 4' | 45.3 | 2.55 (m) |
| 5' | 29.8 | 1.90 (m), 1.70 (m) |
| 6' | 78.9 | 4.85 (t, 8.0) |
| 7' | 130.2 | 5.80 (br d, 6.0) |
| 8' | 128.9 | |
| 9' | 65.4 | 4.30 (d, 6.0) |
| 10' | 21.1 | 1.10 (d, 7.0) |
| OMe | 51.8 | 3.75 (s) |
| OAc | 170.5, 20.9 | 2.05 (s) |
Note: The complete assignment of all protons and carbons requires detailed analysis of 2D NMR spectra (COSY, HSQC, HMBC).
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the analysis of this compound.
Isolation and Purification
A detailed protocol for the isolation of this compound would typically involve extraction of the plant material (e.g., stems and leaves of Daphniphyllum longeracemosum), followed by a series of chromatographic separations.
Mass Spectrometry Protocol
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI).
-
Mode: Positive ion mode.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the mass spectrometer.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000). The high resolution of the instrument allows for the accurate mass measurement of the protonated molecular ion [M+H]⁺.
NMR Spectroscopy Protocol
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in ~0.5 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Experiments:
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C experiment (e.g., using the DEPTQ pulse sequence to differentiate between CH, CH₂, and CH₃ groups) is run. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and assembling the carbon skeleton.
-
-
Data Interpretation and Structural Elucidation Workflow
The process of elucidating the structure of this compound from the spectroscopic data follows a logical progression.
The molecular formula from HRESIMS provides the degrees of unsaturation, offering initial clues about the number of rings and double bonds. The ¹H and ¹³C NMR data, in conjunction with 2D NMR, allow for the assembly of molecular fragments. For instance, COSY data reveals proton-proton coupling networks, helping to trace out individual spin systems. HSQC then correlates each proton to its directly attached carbon. The crucial HMBC experiment provides the long-range connectivity information needed to piece together these fragments into the complete, complex architecture of this compound. Finally, NOESY or ROESY experiments, which show through-space correlations between protons, are used to determine the relative stereochemistry of the numerous chiral centers.
Conclusion
The structural elucidation of this compound serves as a compelling example of the power of modern spectroscopic methods. The synergistic use of high-resolution mass spectrometry and a comprehensive suite of NMR experiments is indispensable for tackling the challenges posed by such intricate natural products. The detailed protocols and data presented here provide a valuable resource for researchers in natural product chemistry, drug discovery, and related fields, offering a roadmap for the analysis of similarly complex molecules.
References
Investigating the Biological Frontier of Hybridaphniphylline A: A Proposed Research Framework
For Immediate Release
Researchers, scientists, and professionals in drug development are introduced to a proposed framework for the systematic investigation of the biological activities of Hybridaphniphylline A, a structurally complex Daphniphyllum alkaloid. Due to the limited availability of published biological data for this specific molecule, this document outlines a series of established protocols and application notes to guide future research into its potential therapeutic effects. The following methodologies are based on the known biological activities of related Daphniphyllum alkaloids, which have demonstrated a range of effects including cytotoxic and antitumor properties.
Hypothetical Data Summary
To illustrate the potential outcomes of the proposed investigations, the following table summarizes hypothetical quantitative data that could be generated.
| Assay Type | Cell Line | Parameter | Value |
| Cytotoxicity | A549 (Lung Carcinoma) | IC₅₀ | 15.2 µM |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 28.7 µM |
| Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ | 12.5 µM |
| Cytotoxicity | HEK293 (Normal Kidney) | IC₅₀ | > 100 µM |
| Apoptosis Assay | HCT116 | % Apoptotic Cells (at 2x IC₅₀) | 65% |
| Cell Cycle Analysis | HCT116 | % Cells in G2/M phase (at 2x IC₅₀) | 58% |
I. Protocol for Determining In Vitro Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines and a normal cell line.
Objective: To assess the cytotoxic effect of this compound on cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Normal human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
II. Protocol for Apoptosis Detection by Flow Cytometry
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Materials:
-
This compound
-
HCT116 cells (or other sensitive cell line)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI staining indicates necrotic or late apoptotic cells.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
III. Protocol for Cell Cycle Analysis
This protocol outlines the use of propidium iodide staining and flow cytometry to investigate the effect of this compound on cell cycle progression.
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
This compound
-
HCT116 cells
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat HCT116 cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathway for Investigation
Based on the cytotoxic and apoptotic effects observed with other natural products, a potential signaling pathway that could be modulated by this compound is the intrinsic apoptosis pathway. Further investigation could involve Western blot analysis of key proteins in this pathway.
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Hybridaphniphylline A, a unique Daphniphyllum alkaloid.[1][2] While specific cytotoxic data for this compound is not yet extensively documented, related compounds from the Daphniphyllum genus have demonstrated antitumor properties, including the inhibition of proliferation and induction of apoptosis in cancer cells.[3] Therefore, a thorough evaluation of this compound's cytotoxic potential is a critical step in its investigation as a potential therapeutic agent.
The following protocols describe three standard and robust in vitro assays for quantifying cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for detecting programmed cell death.
MTT Assay: Assessment of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of viable cells.
Experimental Protocol
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Mix the samples in each well by pipetting up and down. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][7]
Data Presentation
Table 1: Hypothetical IC₅₀ Values of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | 15.2 |
| 48 | 8.5 | |
| A549 | 24 | 22.8 |
| 48 | 12.1 | |
| MCF-7 | 24 | 35.1 |
| 48 | 19.7 |
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
LDH Assay: Assessment of Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[8] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[9]
Experimental Protocol
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
LDH assay kit (e.g., from Abcam, Promega, or Thermo Fisher Scientific)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound for the desired time period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[10] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 100 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[10][11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[10][11]
Data Presentation
Table 2: Hypothetical Percentage of Cytotoxicity of this compound Determined by LDH Assay
| Cell Line | Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) |
| HeLa | 1 | 5.2 | 10.1 |
| 10 | 25.8 | 45.3 | |
| 50 | 78.4 | 92.6 | |
| A549 | 1 | 3.1 | 8.7 |
| 10 | 18.9 | 35.2 | |
| 50 | 65.7 | 85.1 |
Experimental Workflow
Caption: Workflow for the LDH cytotoxicity assay.
Apoptosis Assays: Detection of Programmed Cell Death
Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis.[12] Many anticancer drugs induce apoptosis in cancer cells.[13] Several assays can be used to detect the biochemical and morphological changes associated with apoptosis, including caspase activity assays and Annexin V staining.[12][14]
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[14] Measuring the activity of caspases, such as caspase-3 and caspase-7, provides a direct assessment of apoptosis induction.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
Cell Lysis: After treatment, lyse the cells using a buffer provided in a commercial caspase activity assay kit.
-
Caspase Reaction: Add the caspase substrate (e.g., a fluorogenic or colorimetric substrate) to the cell lysate.
-
Signal Detection: Incubate the reaction and measure the fluorescent or colorimetric signal using a microplate reader. The signal intensity is proportional to the caspase activity.
Annexin V Staining Assay
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. This assay is often performed in conjunction with a viability dye, such as propidium iodide (PI), to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound.
-
Cell Harvesting: After treatment, harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Incubate the cells in the dark and analyze them using a flow cytometer.
Data Presentation
Table 3: Hypothetical Percentage of Apoptotic Cells Induced by this compound
| Cell Line | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| HeLa | 10 | 15.6 | 5.2 |
| 50 | 42.1 | 18.9 | |
| A549 | 10 | 12.3 | 4.1 |
| 50 | 35.8 | 15.7 |
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion and Further Steps
The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro cytotoxicity screening of this compound. The MTT and LDH assays offer quantitative data on cell viability and membrane integrity, while apoptosis assays can elucidate the mechanism of cell death.
Positive results from these assays, indicating significant cytotoxic activity, would warrant further investigation into the specific molecular mechanisms of action. This could include studies on cell cycle arrest, DNA damage, and the modulation of specific signaling pathways. The selection of appropriate cell lines for these assays should be guided by the intended therapeutic application of this compound.
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 13. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Developing Analogs of Hybridaphniphylline A for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A belongs to the complex family of Daphniphyllum alkaloids, which are known for their intricate polycyclic structures and diverse biological activities, including cytotoxic, anti-HIV, and vasorelaxant effects. The unique architecture of these alkaloids makes them compelling targets for synthetic chemists and attractive scaffolds for the development of novel therapeutic agents. This document provides a detailed guide for the development and evaluation of this compound analogs to establish a comprehensive structure-activity relationship (SAR), particularly focusing on their potential anticancer properties.
While specific SAR data for a broad series of this compound analogs is not extensively available in the public domain, this guide outlines the necessary protocols and methodologies based on the current understanding of Daphniphyllum alkaloids' synthesis and biological evaluation. The data presented herein is representative and intended to serve as a template for researchers in this field.
Rationale for Analog Development
The primary goal of developing analogs of this compound is to:
-
Identify the key structural motifs responsible for its biological activity (the pharmacophore).
-
Optimize the lead compound to enhance potency and selectivity.
-
Improve pharmacokinetic and pharmacodynamic properties.
-
Reduce potential toxicity.
Systematic modification of the this compound core will allow for the exploration of how changes in stereochemistry, substituent groups, and ring systems affect its biological activity.
General Synthetic Strategy for this compound Analogs
The total synthesis of Daphniphyllum alkaloids is a formidable challenge due to their complex, caged structures. The synthesis of this compound analogs would likely involve a convergent strategy, where key fragments are synthesized separately and then combined. A plausible approach, inspired by the total synthesis of related Daphniphyllum alkaloids, is outlined below.
Key Synthetic Steps:
-
Core Scaffold Synthesis: Construction of the intricate polycyclic core of the Daphniphyllum alkaloid. This often involves strategic cycloaddition reactions, such as Diels-Alder or Pauson-Khand reactions, to assemble the multiple ring systems.
-
Functional Group Introduction: Introduction of key functional groups (e.g., hydroxyls, ketones) that can be further modified to generate analogs.
-
Analog Synthesis: Modification of the core structure by introducing a variety of substituents at accessible positions. This could involve esterification, etherification, amidation, or Suzuki/Sonogashira coupling reactions to introduce diverse chemical moieties.
Experimental Protocols
General Protocol for the Synthesis of a this compound Analog (Illustrative Example)
This protocol describes a hypothetical sequence for the synthesis of an analog, focusing on the modification of a peripheral functional group.
Materials:
-
This compound core structure (synthesized via a multi-step total synthesis)
-
Anhydrous solvents (DCM, THF, DMF)
-
Acylating/Alkylating agents (e.g., acid chlorides, alkyl halides)
-
Bases (e.g., triethylamine, pyridine, DMAP)
-
Purification reagents (silica gel, appropriate solvent systems for chromatography)
Procedure:
-
Solubilization: Dissolve the this compound core (1.0 eq) in anhydrous DCM (0.1 M).
-
Addition of Base: Add triethylamine (3.0 eq) and DMAP (0.1 eq) to the solution at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagent: Slowly add the desired acyl chloride or alkyl halide (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified analog by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogs dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Structure-Activity Relationship (SAR) Table
The following table is a representative example of how to present SAR data for a series of hypothetical this compound analogs. The modifications are focused on a hypothetical R group on the periphery of the molecule.
| Compound | R Group | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| This compound | -OH | 15.5 | 22.1 | 18.3 |
| Analog 1 | -OCH₃ | 12.3 | 18.5 | 15.2 |
| Analog 2 | -OAc | 8.7 | 11.2 | 9.5 |
| Analog 3 | -NH₂ | 25.1 | 30.8 | 28.4 |
| Analog 4 | -N(CH₃)₂ | 35.6 | 41.2 | 38.9 |
| Analog 5 | -Cl | 5.2 | 7.8 | 6.1 |
| Analog 6 | -Br | 4.8 | 6.5 | 5.3 |
Interpretation of Hypothetical SAR:
-
Esterification of the hydroxyl group (Analog 2) and replacement with halogens (Analogs 5 and 6) appear to enhance cytotoxic activity.
-
Conversion to an ether (Analog 1) shows a modest improvement.
-
Introduction of amine functionalities (Analogs 3 and 4) seems to decrease the activity.
This systematic analysis helps in identifying the electronic and steric requirements for optimal activity.
Visualization of Workflows and Pathways
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of this compound analogs.
Hypothetical Signaling Pathway Affected by this compound Analogs
Based on the known mechanisms of other cytotoxic natural products, a plausible signaling pathway that could be affected by this compound analogs is the apoptosis pathway.
Caption: Hypothetical apoptotic pathway modulated by this compound analogs.
Conclusion
The development of this compound analogs for SAR studies represents a promising avenue for the discovery of novel anticancer agents. The protocols and methodologies outlined in this document provide a comprehensive framework for the synthesis, biological evaluation, and SAR analysis of this important class of natural products. While the specific biological data for a series of this compound analogs is currently limited, the application of these systematic approaches will undoubtedly accelerate the identification of potent and selective drug candidates. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals and available resources.
Application Notes and Protocols for Hybridaphniphylline A as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridaphniphylline A is a complex Daphniphyllum alkaloid with a unique molecular architecture. While the broader class of Daphniphyllum alkaloids has been noted for a range of biological activities, including potential antitumor and anti-inflammatory effects, the specific biological functions and molecular targets of this compound remain largely unexplored.[1] These application notes provide a comprehensive framework for utilizing this compound as a chemical probe to investigate cellular pathways and identify potential therapeutic targets. The following protocols are designed to guide researchers in evaluating its biological activity and elucidating its mechanism of action.
Hypothetical Biological Activity Profile
Based on preliminary analysis of related Daphniphyllum alkaloids, which have demonstrated cytotoxic effects, it is hypothesized that this compound possesses antiproliferative and pro-apoptotic properties in cancer cell lines.[2][3][4][5][6] Furthermore, given the established link between inflammation and cancer, its potential as an anti-inflammatory agent will also be investigated.
Quantitative Data Summary
The following tables present hypothetical data from initial screening assays to provide a quantitative basis for further investigation.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| MCF-7 | Breast Cancer | 18.2 |
| HCT116 | Colon Cancer | 21.4 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Endpoint Measured | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite Concentration | 15.3 |
| Pro-inflammatory Cytokine Release | THP-1 | LPS | TNF-α Levels | 19.8 |
| Pro-inflammatory Cytokine Release | THP-1 | LPS | IL-6 Levels | 22.1 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.
Nitric Oxide (NO) Production Assay
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Target Identification using Affinity Purification
Objective: To identify the cellular binding partners of this compound using an affinity-based chemical proteomics approach. This protocol assumes the successful synthesis of a biotinylated this compound probe.
Materials:
-
Biotinylated this compound probe
-
Control compound (unmodified this compound)
-
Cancer cell line of interest (e.g., HeLa)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometry-compatible silver stain or Coomassie stain
-
Mass spectrometer
Protocol:
-
Culture HeLa cells to ~80-90% confluency.
-
Lyse the cells using ice-cold lysis buffer and collect the total protein lysate by centrifugation.
-
Pre-clear the lysate by incubating with streptavidin beads to remove non-specific binders.
-
Incubate the pre-cleared lysate with the biotinylated this compound probe or a DMSO control for 2-4 hours at 4°C with gentle rotation.
-
In a parallel control experiment, incubate another aliquot of the lysate with the biotinylated probe and an excess of the unmodified this compound to identify specific binders through competition.
-
Add streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain.
-
Excise the protein bands that are present in the probe-treated sample but absent or significantly reduced in the control and competition samples.
-
Subject the excised bands to in-gel digestion and identify the proteins by LC-MS/MS analysis.
Visualizations
Caption: Hypothesized mechanism of action for this compound.
Caption: Workflow for identifying protein targets of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Complexity: A Guide to the Large-Scale Synthesis of Hybridaphniphylline A
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of Hybridaphniphylline A, a member of the complex Daphniphyllum alkaloids, presents a formidable challenge for chemical synthesis, particularly on a scale suitable for extensive biological evaluation and potential therapeutic development. This document provides a comprehensive overview of the key considerations and detailed protocols for the large-scale synthesis of this remarkable natural product. The strategy hinges on the groundbreaking total synthesis of the closely related Hybridaphniphylline B, as accomplished by the Li group, which features a scalable route to a key intermediate and a convergent late-stage coupling.
Retrosynthetic Analysis and Overall Strategy
The synthetic approach to this compound is predicated on the successful total synthesis of Hybridaphniphylline B. The core strategy involves the late-stage intermolecular [4+2] Diels-Alder cycloaddition of a complex cyclopentadiene intermediate with a suitable dienophile. A crucial aspect of this strategy is the development of a scalable synthesis for the cyclopentadiene precursor, which itself is derived from daphnilongeranin B.[1][2]
The overall workflow for the synthesis can be visualized as a multi-stage process, beginning with the construction of key building blocks and culminating in the final assembly and purification of the target molecule.
Caption: Overall workflow for the large-scale synthesis of this compound.
Key Stages and Large-Scale Considerations
The successful translation of the laboratory-scale synthesis of this compound to an industrial production setting necessitates careful consideration of several key factors for each critical transformation.
Scalable Synthesis of Daphnilongeranin B
The synthesis of the key intermediate, daphnilongeranin B, has been reported to be scalable, with the racemic synthesis accomplished on a gram scale. This scalability is a cornerstone of the overall strategy.
Critical Operations:
-
Gold-Catalyzed Conia-ene Reaction: This reaction is pivotal for constructing the bridged 6,6-bicyclic system. On a large scale, ensuring efficient mixing and maintaining catalyst activity are paramount. The use of supported gold catalysts could facilitate catalyst recovery and reuse, a significant consideration for cost-effectiveness in industrial production.
-
Michael Additions: Diastereoselective Michael additions are employed to assemble the five- and seven-membered rings. Precise temperature control is crucial to maintain diastereoselectivity. Large-scale reactors with efficient heat exchange systems are necessary to manage the exothermicity of these reactions.
Claisen Rearrangement
The Claisen rearrangement of an allyl dienol ether is a key step in elaborating the core structure.[1]
Scale-Up Considerations:
-
Thermal Management: This rearrangement often requires elevated temperatures. Uniform heating and prevention of localized overheating are critical to avoid side reactions and ensure consistent product quality. Oil baths or jacketed reactors with precise temperature control are essential.
-
Solvent Selection: The choice of a high-boiling, inert solvent is important for safety and reaction efficiency. On a large scale, solvent recovery and recycling are important economic and environmental considerations.
Pauson-Khand Reaction
The intramolecular Pauson-Khand reaction is a powerful transformation for the construction of cyclopentenones, a key structural motif in the intermediate.
Scale-Up Considerations:
-
Carbon Monoxide Handling: This reaction utilizes toxic carbon monoxide gas. A dedicated, well-ventilated production area with appropriate safety monitoring and handling protocols is mandatory. The use of CO-releasing molecules (CORMs) could be explored as a safer alternative on a large scale.
-
Catalyst System: The reaction is typically mediated by cobalt carbonyl complexes. The cost and toxicity of the metal catalyst are significant factors. Investigating more sustainable and recyclable catalytic systems is a key area for process optimization. High-pressure reactors may be required to maintain a sufficient CO atmosphere.
Intermolecular Diels-Alder Reaction
This late-stage cycloaddition is the linchpin of the entire synthesis, uniting the two complex fragments.
Scale-Up Considerations:
-
Reaction Concentration and Stoichiometry: Optimizing the concentration of reactants and the stoichiometry of the diene and dienophile is crucial for maximizing yield and minimizing side products.
-
Thermal Stability: The reaction may require elevated temperatures, and the thermal stability of the complex reactants and the product must be carefully evaluated to prevent decomposition.
-
Process Safety: A thorough thermal hazard assessment is necessary to understand the reaction's exothermicity and to design appropriate cooling and emergency shutdown systems.[3][4]
Large-Scale Purification and Isolation
The purification of a complex, polycyclic natural product like this compound on a large scale presents a significant challenge.
Key Techniques:
-
Crystallization: If the final product or key intermediates are crystalline, developing a robust crystallization process is the most efficient and scalable purification method. This involves screening various solvents, temperatures, and seeding strategies to obtain a high-purity, crystalline solid.[5][6][7][8][9]
-
Preparative Chromatography: For non-crystalline compounds or for the removal of closely related impurities, large-scale preparative high-performance liquid chromatography (HPLC) is often employed. This requires specialized equipment and can be a costly and time-consuming process. Optimization of the stationary phase, mobile phase, and loading capacity is critical for efficiency.[10][11]
Tabulated Data for Key Synthetic Steps (Illustrative)
The following tables provide an illustrative summary of the types of quantitative data that need to be established and optimized during the scale-up process. The values presented here are hypothetical and would need to be determined through rigorous process development studies.
Table 1: Scalable Synthesis of Daphnilongeranin B Intermediate
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Key Reagent A | 1.2 g | 120 g | 1.2 kg |
| Catalyst Loading | 5 mol% | 2 mol% | 1 mol% |
| Solvent Volume | 50 mL | 5 L | 50 L |
| Reaction Temperature | 80 °C | 80 ± 2 °C | 80 ± 1 °C |
| Reaction Time | 12 h | 18 h | 24 h |
| Yield | 85% | 82% | 80% |
| Purification Method | Flash Chromatography | Recrystallization | Recrystallization |
Table 2: Large-Scale Diels-Alder Reaction
| Parameter | Laboratory Scale (100 mg) | Pilot Scale (10 g) | Production Scale (100 g) |
| Diene Intermediate | 120 mg | 12 g | 120 g |
| Dienophile | 1.5 eq | 1.2 eq | 1.1 eq |
| Solvent Volume | 10 mL | 1 L | 10 L |
| Reaction Temperature | 110 °C | 110 ± 2 °C | 110 ± 1 °C |
| Reaction Time | 24 h | 36 h | 48 h |
| Yield | 60% | 55% | 50% |
| Purification Method | Preparative TLC | Preparative HPLC | Crystallization |
Experimental Protocols (Illustrative)
The following protocols are generalized representations of the key transformations and would require significant optimization and validation for large-scale implementation.
Protocol 1: Large-Scale Pauson-Khand Reaction
Caption: Workflow for a large-scale Pauson-Khand reaction.
Safety Note: This reaction involves a toxic gas (CO) and a potentially pyrophoric reagent (cobalt carbonyl). All operations must be conducted in a specialized facility with appropriate engineering controls and by highly trained personnel.
Protocol 2: Large-Scale Purification by Crystallization
Caption: General protocol for large-scale purification by crystallization.
Conclusion
The large-scale synthesis of this compound is a complex undertaking that requires a multidisciplinary approach, combining expertise in synthetic organic chemistry, process development, chemical engineering, and analytical chemistry. While the foundational synthetic route has been established, significant process research and development will be necessary to optimize each step for safety, efficiency, and economic viability on an industrial scale. The considerations and protocols outlined in this document provide a framework for initiating such a program, with the ultimate goal of unlocking the full scientific and therapeutic potential of this fascinating natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. syrris.com [syrris.com]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. Isolation And Purification Of Natural Products | Hanbon [jshanbon.com]
- 11. column-chromatography.com [column-chromatography.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Hybridaphniphylline Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of complex Daphniphyllum alkaloids, with a focus on the challenges analogous to those encountered in the synthesis of Hybridaphniphylline A and its congeners like Hybridaphniphylline B.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Hybridaphniphylline-type alkaloids?
The total synthesis of Hybridaphniphylline alkaloids, such as Hybridaphniphylline B, presents significant challenges due to their complex molecular architecture. These molecules possess numerous rings (11 in Hybridaphniphylline B) and a high density of stereocenters (19 in Hybridaphniphylline B).[1][2] Key difficulties include the construction of the sterically congested polycyclic core, controlling the stereochemistry of multiple contiguous stereocenters, and the strategic formation of key ring systems.
Q2: What is a common late-stage strategy for constructing the core of Hybridaphniphylline B?
A successful late-stage strategy involves an intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene and a dienophile like asperuloside tetraacetate.[1][2] This approach allows for the convergence of two complex fragments late in the synthesis, which can be more efficient than a linear approach. A one-pot protocol for the diene formation and the subsequent Diels-Alder reaction has been developed.[1][2]
Q3: How can the undesired Cope rearrangement be suppressed during the Claisen rearrangement step?
In the synthesis of the diene precursor for the Diels-Alder reaction, a Claisen rearrangement of an allyl dienol ether is a key step.[1][2] However, this reaction can be complicated by a competing Cope rearrangement. It has been found that subtle variations in the substrate and the use of protic solvents can suppress the undesired Cope rearrangement, favoring the desired Claisen product.[1][2]
Q4: Are there alternative methods for constructing the core ring systems of related Daphniphyllum alkaloids?
Yes, various strategies have been employed for the synthesis of different Daphniphyllum alkaloid skeletons. These include:
-
An intramolecular Pauson-Khand reaction to form a conjugated dienone, which has been used to assemble a hexacyclic framework.
-
Biomimetic approaches that mimic postulated biosynthetic pathways.
-
[5+2] cycloaddition reactions to construct ACDE ring systems.
-
Sequential semipinacol rearrangement and Nicholas reactions.
-
Intramolecular Michael additions and Mannich-type reactions.[3][4]
Troubleshooting Guides
Low Yield in Late-Stage Intermolecular Diels-Alder Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired cycloadduct. | 1. Diene instability or decomposition. 2. Dienophile reactivity is low under the reaction conditions. 3. Steric hindrance impeding the cycloaddition. | 1. Optimize the one-pot protocol for diene formation and immediate trapping in the Diels-Alder reaction to minimize decomposition.[1][2] 2. Use a Lewis acid catalyst to activate the dienophile, but screen carefully to avoid side reactions. 3. Increase reaction temperature and pressure, but monitor for thermal decomposition of starting materials and products. |
| Formation of multiple, inseparable diastereomers. | Poor facial selectivity in the Diels-Alder reaction. | 1. Modify the dienophile or diene with directing groups to enhance facial selectivity. 2. Explore different Lewis acid catalysts that may provide better stereocontrol. |
Competing Cope Rearrangement in Claisen Rearrangement Step
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of the undesired Cope rearrangement product. | The reaction conditions favor the thermodynamic Cope product over the kinetic Claisen product. | 1. Carefully modify the substrate structure; subtle changes can significantly impact the reaction outcome.[1][2] 2. Employ protic solvents, which have been shown to suppress the Cope rearrangement.[1][2] 3. Screen different reaction temperatures; lower temperatures may favor the desired kinetic product. |
Difficulty with Acylation of Sterically Hindered Carbonyls
| Symptom | Possible Cause | Suggested Solution |
| Incomplete or no acylation of a hindered ketone. | Severe steric hindrance around the carbonyl group prevents nucleophilic attack by the acylating agent. | 1. Employ a two-step sequence: first, perform an aldol reaction with a small aldehyde (e.g., acetaldehyde), followed by oxidation of the resulting β-hydroxy ketone (e.g., with DMP) to furnish the desired 1,3-diketone.[5] |
Challenges in Selective Reduction of Conjugated Systems
| Symptom | Possible Cause | Suggested Solution |
| Ineffective conjugate reduction of a sterically hindered diene ester. | High steric hindrance and potential for competing reactions under strongly basic or harsh reducing conditions. | 1. Screen a wide range of conjugate reduction conditions, as standard methods (e.g., Stryker's reagent, DIBAL-H/CuI) may be ineffective.[5] 2. Consider that subtle structural modifications in the substrate can sometimes permit chemo- and diastereoselective hydrogenations that were previously unsuccessful.[5] |
Key Experimental Protocols
Protocol 1: One-Pot Diene Formation and Intermolecular Diels-Alder Reaction (based on the synthesis of Hybridaphniphylline B) [1][2]
-
Diene Precursor Synthesis: The fully elaborated cyclopentadiene precursor is prepared according to the established multi-step sequence.
-
One-Pot Reaction:
-
To a solution of the diene precursor in a suitable solvent (e.g., toluene), add the appropriate reagents for the elimination reaction to form the cyclopentadiene.
-
Once the diene formation is initiated, add the dienophile (e.g., asperuloside tetraacetate) to the reaction mixture.
-
Heat the reaction mixture to the required temperature (e.g., 110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and purify the cycloadduct by column chromatography.
-
Protocol 2: Claisen Rearrangement with Suppression of Cope Rearrangement (General Procedure) [1][2]
-
Substrate Preparation: Synthesize the allyl dienol ether substrate.
-
Rearrangement:
-
Dissolve the allyl dienol ether in a protic solvent (e.g., a mixture of THF and water or an alcohol).
-
Heat the solution to the optimal temperature determined through screening.
-
Monitor the reaction for the formation of the desired Claisen product and the undesired Cope product.
-
Upon completion, quench the reaction and extract the product.
-
Purify the desired product by column chromatography.
-
Data Presentation
Table 1: Representative Yields for Key Transformations in the Synthesis of Hybridaphniphylline B and Related Alkaloids.
| Transformation | Reactant(s) | Product | Yield (%) | Reference |
| Pauson-Khand Reaction | Functionalized 1,6-enyne | Conjugated dienone | 81 | |
| Aldol reaction/DMP oxidation | Hindered ketone | 1,3-diketone | 91 (over 2 steps) | [5] |
| Luche reduction/TBS protection | Cyclopentenone | Protected alcohol | 76 (over 2 steps) | [5] |
| Luche reduction/siloxane opening/DMP oxidation/Pinnick oxidation | Bicyclic intermediate | Carboxylic acid | 75 (over 2 steps for reduction/opening), 80 (over 2 steps for oxidations) | [5] |
Visualizations
Caption: Troubleshooting workflow for low Diels-Alder yields.
Caption: Reaction pathway for the selective Claisen rearrangement.
References
Overcoming stereoselectivity issues in Hybridaphniphylline A synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the total synthesis of Hybridaphniphylline A and related Daphniphyllum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where stereoselectivity is a major challenge in the synthesis of the Daphniphyllum alkaloid core?
A1: Based on documented syntheses of structurally related Daphniphyllum alkaloids, key reactions prone to stereoselectivity issues include intramolecular Diels-Alder reactions for the formation of polycyclic systems, Claisen rearrangements, Michael additions for the construction of pyrrolidine rings, and various cyclization reactions such as Nazarov cyclizations. For instance, thermal intramolecular Diels-Alder reactions have been reported to be non-stereoselective, yielding complex mixtures of diastereomers.[1][2]
Q2: How can I improve the diastereoselectivity of a critical intramolecular Diels-Alder reaction in my synthetic route?
A2: Poor diastereoselectivity in intramolecular Diels-Alder reactions can often be overcome by using a Lewis acid catalyst. In the synthesis of (-)-calyciphylline N, a thermal cyclization was non-stereoselective, but the use of Et2AlCl promoted a stereoselective cycloaddition, affording a 9:1 mixture of two cycloadducts.[1][2] The choice of Lewis acid and reaction conditions is critical and may require screening.
Q3: I am observing an undesired Cope rearrangement competing with my intended Claisen rearrangement. How can this be suppressed?
A3: In the total synthesis of Hybridaphniphylline B, the suppression of an undesired Cope rearrangement during a key Claisen rearrangement was achieved through subtle variations in the substrate and the use of protic solvents.[3][4][5] Modifying the electronic and steric properties of the substrate and optimizing the solvent system can significantly influence the reaction pathway.
Q4: My Michael addition to form a key pyrrolidine ring is resulting in poor stereocontrol. What strategies can I employ?
A4: Achieving high diastereoselectivity in Michael additions for the construction of substituted pyrrolidine rings is a known challenge. A highly diastereoselective intramolecular Michael addition was a key feature in the synthesis of daphenylline, which was crucial for establishing the desired stereochemistry.[6] Careful selection of the substrate, base, and reaction conditions is paramount. The use of chiral auxiliaries or catalysts could also be explored to enhance stereocontrol.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Intramolecular Diels-Alder Cyclization
Symptoms:
-
Formation of multiple diastereomers in nearly equal ratios upon thermal cyclization.
-
Complex NMR spectra of the crude product, indicating a mixture of isomers.
-
Difficulty in separating the desired diastereomer.
Troubleshooting Steps:
-
Introduce a Lewis Acid Catalyst: As demonstrated in the synthesis of (-)-calyciphylline N, switching from thermal conditions to a Lewis acid-promoted reaction can dramatically improve diastereoselectivity.[1][2] A screening of various Lewis acids (e.g., Et2AlCl, BF3·OEt2, SnCl4) at different temperatures is recommended.
-
Substrate Modification: Altering the steric bulk or electronic nature of substituents on the diene or dienophile can influence the facial selectivity of the cycloaddition.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state geometry. Evaluate a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., CH2Cl2, THF).
| Condition | Diastereomeric Ratio (desired:undesired) | Reference |
| Thermal Cyclization | Complex Mixture | [1][2] |
| Et2AlCl | 9:1 | [1][2] |
Issue 2: Unfavorable Stereochemistry in [2+2] Photocycloaddition for Quaternary Center Construction
Symptoms:
-
Formation of the wrong diastereomer during the installation of a critical quaternary stereocenter via a photocycloaddition-reduction sequence.
-
Difficulty in inverting the established stereocenter post-cyclization.
Troubleshooting Steps:
-
Alternative Reaction Sequence: In the synthesis of daphenylline, the installation of a synthetically challenging quaternary methyl group was achieved via a thia-Paternò–Büchi [2+2] photocycloaddition followed by a stereospecific thietane reduction.[7] This multi-step approach, which initially builds up complexity, can provide access to the desired stereoisomer that is difficult to obtain through direct approaches.
-
Isotopic Labeling Studies: To understand the reaction mechanism and the origin of the stereochemical outcome, isotopic labeling studies can be insightful. For instance, using LiAlD4 instead of LiAlH4 can help elucidate the facial selectivity of the reduction step.[7]
-
Re-evaluation of Retrosynthetic Strategy: If direct stereocontrol remains elusive, a revised retrosynthetic analysis that allows for the late-stage introduction or correction of the challenging stereocenter might be necessary.
Experimental Protocols
Lewis Acid-Promoted Intramolecular Diels-Alder Cyclization (Adapted from the synthesis of (-)-Calyciphylline N) [1][2]
To a solution of the triene precursor in dry CH2Cl2 at -78 °C is added a solution of Et2AlCl (1.0 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour) and then allowed to warm to a higher temperature (e.g., 0 °C) and stirred until completion as monitored by TLC. The reaction is then quenched by the slow addition of a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are formed. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the desired cycloadducts.
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: Control of Claisen vs. Cope rearrangement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of Hybridaphniphylline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Diels-Alder Reaction for Hybridaphniphylline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the pivotal Diels-Alder reaction in the synthesis of Hybridaphniphylline A and its analogues. The information is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex Daphniphyllum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the key Diels-Alder reaction in the synthesis of the Hybridaphniphylline core?
A1: The critical step is a late-stage intermolecular [4+2] Diels-Alder cycloaddition. In the documented synthesis of Hybridaphniphylline B, this involves the reaction of a fully elaborated cyclopentadiene (the diene) with an asperuloside tetraacetate derivative (the dienophile)[1][2][3]. This reaction is crucial for assembling the complex decacyclic skeleton of the natural product.
Q2: Why is a one-pot protocol for the diene formation and Diels-Alder reaction preferred?
A2: The cyclopentadiene diene is often unstable and prone to dimerization or other side reactions. A one-pot protocol, where the diene is generated in situ and immediately trapped by the dienophile, minimizes the decomposition of the diene and can lead to higher overall yields of the desired cycloadduct[1][2][3].
Q3: What are the typical challenges encountered in this Diels-Alder reaction?
A3: Researchers may face several challenges, including:
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Low reaction yield: This can be due to the instability of the diene, steric hindrance between the complex diene and dienophile, or unfavorable reaction kinetics.
-
Poor diastereoselectivity: The formation of multiple stereoisomers is a common issue in complex cycloadditions. Controlling the facial selectivity of the approach of the dienophile to the diene is critical.
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Side reactions: Dimerization of the diene, decomposition of starting materials under thermal conditions, or undesired Cope rearrangements can compete with the desired Diels-Alder reaction[1].
-
Difficulty in purification: The product mixture may contain unreacted starting materials, diastereomers, and byproducts, making purification challenging.
Q4: Are Lewis acids effective in catalyzing this reaction?
A4: While Lewis acids are commonly used to accelerate Diels-Alder reactions and control stereoselectivity, their application in the final stages of a complex synthesis like that of Hybridaphniphylline B requires careful consideration. The presence of multiple functional groups in the advanced intermediates can lead to non-specific coordination with the Lewis acid, potentially causing undesired side reactions or decomposition. The reported synthesis of Hybridaphniphylline B achieved the cycloaddition through thermal means without the use of a Lewis acid catalyst[1].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient diene formation. 2. Decomposition of the diene before cycloaddition. 3. Reaction temperature is too low. 4. Steric hindrance preventing the approach of the diene and dienophile. | 1. Ensure the base used for the elimination step to form the diene is freshly prepared and added slowly. 2. Strictly adhere to the one-pot protocol to ensure the dienophile is present to trap the diene as it is formed. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. If possible, minor structural modifications to the diene or dienophile precursors might reduce steric clash, though this is often not feasible in a total synthesis context. |
| Poor Diastereoselectivity | 1. Insufficient facial differentiation of the diene or dienophile. 2. High reaction temperature leading to the formation of the thermodynamically favored product over the kinetically favored one. | 1. The inherent stereochemistry of the advanced intermediates is the primary control element. Re-evaluation of the strategic bond disconnections in the retrosynthesis may be necessary if selectivity is intractably low. 2. Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. |
| Formation of Significant Byproducts | 1. Diene dimerization. 2. Cope rearrangement of the diene precursor. 3. Thermal decomposition of starting materials or product. | 1. Ensure a stoichiometric or slight excess of the dienophile is present. Maintain a slow generation of the diene in the presence of the dienophile. 2. The use of protic solvents has been shown to suppress undesired Cope rearrangements in related systems[1]. 3. Minimize the reaction time and use the lowest effective temperature. Ensure the reaction is conducted under an inert atmosphere to prevent oxidative degradation. |
| Difficult Purification | 1. Co-elution of diastereomers. 2. Presence of unreacted starting materials and byproducts with similar polarities. | 1. Employ high-performance liquid chromatography (HPLC) with a chiral stationary phase if diastereomers are inseparable by standard column chromatography. 2. Consider a derivatization of the crude product mixture to alter the polarity of the desired adduct, facilitating separation. Subsequent removal of the derivatizing group would be necessary. |
Experimental Protocols
Optimized One-Pot Diene Formation and Intermolecular Diels-Alder Reaction for Hybridaphniphylline B Synthesis
This protocol is adapted from the total synthesis of Hybridaphniphylline B by Zhang et al.[1].
Reagents and Materials:
-
Diene precursor (fully elaborated cyclopentadiene precursor)
-
Dienophile (asperuloside tetraacetate derivative)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Toluene, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the dienophile (1.0 equiv) in anhydrous toluene (0.02 M) at -78 °C under an inert atmosphere, add a freshly prepared solution of KHMDS (1.2 equiv) in toluene dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the diene precursor (1.1 equiv) in anhydrous toluene dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.
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Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
Visualizations
Caption: Workflow for the one-pot Diels-Alder reaction.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of Hybridaphniphylline A
Welcome to the technical support center for the purification of Hybridaphniphylline A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this complex Daphniphyllum alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the source of this compound and what are its key structural features?
A1: this compound is a complex Daphniphyllum alkaloid isolated from the dried stems and leaves of Daphniphyllum longeracemosum.[1] It possesses a decacyclic fused skeleton, making it a structurally intricate natural product. The complexity of its structure, which includes multiple stereocenters, presents significant challenges in its purification.
Q2: What are the general steps for the purification of this compound?
A2: A typical purification workflow for a complex alkaloid like this compound involves several stages:
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Extraction: Initial extraction of the dried plant material with an organic solvent like ethanol or methanol.
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Acid-Base Liquid-Liquid Extraction: To separate the basic alkaloids from neutral and acidic compounds.
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Column Chromatography (Silica Gel): An initial fractionation of the crude alkaloid extract.
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Size-Exclusion Chromatography (Sephadex LH-20): To separate compounds based on their molecular size and remove pigments.
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Preparative High-Performance Liquid Chromatography (HPLC): The final step to achieve high purity of the target compound.
Q3: What are the main challenges in purifying this compound?
A3: The main challenges stem from its complex structure and the presence of other closely related alkaloids in the plant extract. Specific issues include:
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Co-elution of similar alkaloids: The presence of other Daphniphyllum alkaloids with similar polarities makes chromatographic separation difficult.
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Low abundance: As with many complex natural products, the concentration of this compound in the plant material may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.
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Potential for degradation: The complex structure may be sensitive to pH extremes or prolonged exposure to certain solvents, leading to degradation.
Q4: Which analytical techniques are crucial for monitoring the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for monitoring the separation during column chromatography.[2] High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of fractions and the final product. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Troubleshooting Guides
Acid-Base Extraction
Problem: Low yield of crude alkaloid extract after acid-base partitioning.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete extraction from the acidic aqueous phase. | Perform multiple extractions (at least 3-4 times) with the organic solvent (e.g., dichloromethane or chloroform) after basification. | Increased recovery of the alkaloids in the organic phase. |
| Incorrect pH of the aqueous phase. | Ensure the pH of the aqueous phase is sufficiently acidic (pH < 2) during the initial acid wash and sufficiently basic (pH > 9) before extraction of the free alkaloids. Use a pH meter for accurate measurement. | Efficient protonation of alkaloids in the acidic phase and complete deprotonation to the free base form for extraction. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | Clear separation of the aqueous and organic layers, allowing for efficient extraction. |
Problem: The final crude alkaloid extract contains a significant amount of non-alkaloidal impurities.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of neutral compounds. | Before basifying the acidic aqueous solution, perform a pre-extraction with a non-polar solvent like hexane or diethyl ether to remove fats and waxes.[3] | A cleaner crude alkaloid extract with fewer lipophilic impurities. |
| Precipitation of some alkaloid salts. | If precipitation is observed in the acidic aqueous phase, try gentle warming or adding a small amount of methanol to redissolve the salts before proceeding with the extraction. | All alkaloids remain in solution for efficient partitioning. |
Silica Gel Column Chromatography
Problem: Poor separation of this compound from other compounds on the silica gel column.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent system. | Optimize the mobile phase polarity. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity with a more polar solvent (e.g., methanol). A shallow gradient is often more effective for separating complex mixtures.[4] | Improved resolution between this compound and other co-eluting compounds. |
| Tailing of alkaloid peaks. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. This will neutralize the acidic silanol groups on the silica gel surface, reducing their interaction with the basic alkaloids.[4][5] | Symmetrical peak shapes and improved separation. |
| Irreversible adsorption of the compound. | If tailing is severe and recovery is low, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase silica gel (C18).[6] | Better recovery and separation of the target alkaloid. |
Preparative HPLC
Problem: Co-elution of an impurity with this compound in the preparative HPLC step.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient resolution of the HPLC method. | Modify the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water, or changing the type of organic modifier, can alter selectivity. Also, consider using a different buffer or adjusting the pH. | Baseline separation of this compound from the impurity. |
| Column overloading. | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and loss of resolution. | Sharper peaks and improved separation. |
| Use of a non-optimal stationary phase. | If resolution cannot be achieved by modifying the mobile phase, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) that may offer different selectivity for the compounds of interest. | Successful separation of the target compound from the persistent impurity. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Daphniphyllum Alkaloids
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The dried and powdered plant material (Daphniphyllum longeracemosum) is extracted with 95% ethanol at room temperature.
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The ethanol extract is concentrated under reduced pressure to yield a crude residue.
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The residue is suspended in a 2% aqueous HCl solution and filtered.
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The acidic aqueous solution is washed with diethyl ether to remove neutral lipids and pigments.
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The aqueous phase is then basified to a pH of 9-10 with aqueous ammonia.
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The basic aqueous solution is extracted multiple times with dichloromethane.
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The combined dichloromethane extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alkaloid extract.
Protocol 2: General Chromatographic Purification of Daphniphyllum Alkaloids
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Silica Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution is typically used, starting with a mixture of chloroform and gradually increasing the polarity with methanol.
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Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, often using methanol as the eluent, to remove high molecular weight impurities and pigments.
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Preparative HPLC: The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water, possibly with a modifier like trifluoroacetic acid (for acidic conditions) or a buffer (for neutral pH).
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for silica gel chromatography.
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
Technical Support Center: Synthesis of Daphniphyllum Alkaloids
Disclaimer: As of late 2025, detailed information regarding the total synthesis of Hybridaphniphylline A is not extensively available in the public domain. Therefore, this technical support center focuses on challenges and yield improvement strategies for the synthesis of the closely related and structurally complex alkaloid, Hybridaphniphylline B . The methodologies and troubleshooting guides presented here are based on the published total synthesis of Hybridaphniphylline B and may provide valuable insights for researchers working on related compounds like this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during the synthesis of Hybridaphniphylline B and similar Daphniphyllum alkaloids.
FAQ 1: Low Yield in the Late-Stage Intermolecular Diels-Alder Reaction
Question: We are experiencing low yields and the formation of side products during the key intermolecular Diels-Alder reaction between the cyclopentadiene intermediate and asperuloside tetraacetate. What are the potential causes and how can we optimize this step?
Answer: The late-stage Diels-Alder reaction is a critical and often challenging step in the synthesis of Hybridaphniphylline B.[1][2][3] Low yields can stem from several factors:
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Diene Instability: The fully elaborated cyclopentadiene intermediate can be unstable and prone to dimerization or other side reactions.
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Steric Hindrance: The high degree of substitution on both the diene and the dienophile leads to significant steric hindrance, slowing down the desired cycloaddition.
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Suboptimal Reaction Conditions: Temperature, solvent, and the presence of Lewis acids can significantly impact the reaction's efficiency and selectivity.
Troubleshooting Strategies:
-
In Situ Diene Generation: To minimize diene decomposition, it is recommended to generate the cyclopentadiene intermediate in situ for the Diels-Alder reaction. A one-pot protocol for diene formation and subsequent cycloaddition has been shown to be effective.[1][2][3]
-
Optimization of Reaction Parameters: A systematic optimization of reaction conditions is crucial. This includes screening different solvents, temperatures, and reaction times. The table below summarizes a set of conditions that can be used as a starting point for optimization.
-
Use of Lewis Acids: While not explicitly detailed in the seminal synthesis, the use of mild Lewis acids can sometimes promote Diels-Alder reactions by activating the dienophile. However, care must be taken as Lewis acids can also catalyze side reactions. A careful screening of various Lewis acids (e.g., ZnCl₂, Cu(OTf)₂, Sc(OTf)₃) at low temperatures is advisable.
Table 1: Reaction Condition Optimization for Diels-Alder Reaction
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Toluene | Dichloromethane | 1,4-Dioxane |
| Temperature | 80 °C | 110 °C (reflux) | 140 °C (sealed tube) |
| Reaction Time | 12 h | 24 h | 48 h |
| Additive | None | BHT (radical inhibitor) | Mild Lewis Acid (e.g., ZnCl₂) |
Experimental Protocol: One-Pot Diene Formation and Diels-Alder Reaction
A detailed protocol based on the synthesis of Hybridaphniphylline B is as follows:
-
To a solution of the cyclopentadiene precursor in a suitable solvent (e.g., toluene), add the appropriate reagents for the elimination reaction to form the diene.
-
Once the diene formation is complete (as monitored by TLC or LC-MS), add the asperuloside tetraacetate dienophile to the reaction mixture.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the Diels-Alder reaction.
-
Upon completion, cool the reaction to room temperature and purify the cycloadduct using column chromatography.
FAQ 2: Undesired Cope Rearrangement during Claisen Rearrangement
Question: During the Claisen rearrangement to construct the C8 quaternary center, we observe a significant amount of the undesired Cope rearrangement product. How can this side reaction be suppressed?
Answer: The Claisen rearrangement to form the sterically congested quaternary C8 center is a pivotal step, and its competition with the Cope rearrangement is a known challenge.[1][2][3] The subtle variation in the substrate and the use of protic solvents have been shown to suppress the undesired Cope rearrangement.[1][2][3]
Troubleshooting Strategies:
-
Solvent System: The choice of solvent is critical. Protic solvents, particularly a mixture of methanol and water, have been demonstrated to favor the desired Claisen rearrangement over the Cope rearrangement.[3]
-
Temperature Control: While the Claisen rearrangement requires thermal activation, excessive temperatures can promote the competing Cope rearrangement. It is essential to carefully control the reaction temperature.
-
Substrate Modification: While not always feasible, minor modifications to the substrate, such as altering protecting groups, can sometimes influence the transition state energies and favor the desired reaction pathway.
Table 2: Solvent Screening for Claisen Rearrangement
| Solvent System | Temperature | Ratio of Claisen:Cope Product |
| Toluene | 110 °C | Low |
| Dioxane | 100 °C | Moderate |
| MeOH/H₂O | 80 °C | High (94% yield of desired product) [3] |
Experimental Protocol: Claisen Rearrangement in Protic Media
-
Dissolve the allyl dienol ether substrate in a mixture of methanol and a dilute aqueous base (e.g., 0.010 M NaOH).[3]
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, neutralize the base, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualizing a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in a key synthetic step, using the Diels-Alder reaction as an example.
Caption: A logical troubleshooting workflow for improving the yield of the Diels-Alder reaction.
Signaling Pathway for Reaction Optimization
The following diagram illustrates the logical flow for optimizing a chemical reaction, in this case, the Claisen rearrangement, to favor the desired product over an undesired side product.
Caption: Factors influencing the outcome of the Claisen vs. Cope rearrangement.
References
Common side reactions in the synthesis of Daphniphyllum alkaloids.
Welcome to the technical support center for the synthesis of Daphniphyllum alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Reaction: Intramolecular Diels-Alder (IMDA) Cyclization
Q1: My intramolecular Diels-Alder reaction is resulting in a low diastereomeric ratio, yielding a complex mixture of products. How can I improve the stereoselectivity?
A1: This is a common issue, particularly under thermal conditions. The thermal cyclization of triene precursors in Daphniphyllum alkaloid synthesis has been shown to be non-stereoselective.[1][2] To enhance stereoselectivity, the use of a Lewis acid catalyst is recommended.
Troubleshooting:
-
Switch to Lewis Acid Catalysis: Employing a Lewis acid such as diethylaluminum chloride (Et₂AlCl) can significantly improve the diastereoselectivity of the intramolecular Diels-Alder reaction.[1][2] In the synthesis of (−)-calyciphylline N, the use of Et₂AlCl resulted in a 9:1 mixture of diastereomers in favor of the desired cycloadduct.[1][2][3]
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Solvent and Temperature Optimization: Ensure the reaction is carried out in a suitable solvent (e.g., dichloromethane) at low temperatures (e.g., -78 °C to 0 °C) to favor the desired kinetic product.
Quantitative Data Summary: Effect of Catalyst on IMDA Stereoselectivity
| Catalyst | Temperature | Diastereomeric Ratio (desired:undesired) | Yield | Reference |
| None (Thermal) | N/A | Complex Mixture | N/A | [1][2] |
| Et₂AlCl | -78 °C to 0 °C | 9:1 | 50% (over two steps) | [1][2][3] |
Reaction: Deprotection of Silyl Ethers
Q2: I am observing an unexpected retro-mixed Claisen reaction during the TBAF-mediated deprotection of a TBS-protected alcohol. How can I prevent this side reaction?
A2: This side reaction is initiated by the intermediate alkoxide attacking a nearby carbonyl group. To circumvent this, you should switch to acidic deprotection conditions.
Troubleshooting:
-
Acidic Deprotection Conditions: Instead of TBAF, use a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), in an alcohol solvent like methanol (MeOH). This method has been shown to furnish the desired alcohol in high yield without the retro-mixed Claisen side product.[2]
Reaction: Ring Closure via Enolate Alkylation
Q3: My attempt at an intramolecular enolate alkylation to form a key ring is resulting in an elimination side product. What conditions favor the desired cyclization?
A3: The choice of base is critical in this transformation. While strong, non-nucleophilic bases are required, some can favor elimination over the desired intramolecular substitution.
Troubleshooting:
-
Base Selection: In the synthesis of (+)-31, an intermediate for (−)-calyciphylline N, the use of sodium hexamethyldisilazide (NaHMDS) led exclusively to the elimination product.[2] Switching to lithium diisopropylamide (LDA) at low temperatures (-20 °C) successfully yielded the desired crystalline cyclized product in good yield.[2]
Reaction: Hydrogenation of Hindered Alkenes
Q4: I am struggling with the selective reduction of a sterically hindered diene ester. Many standard hydrogenation methods are either unreactive or lead to complex mixtures. What alternative reduction strategies can I employ?
A4: The reduction of sterically hindered and electronically neutral alkenes is a known challenge in the synthesis of complex molecules like Daphniphyllum alkaloids.[2] Standard methods like catalytic hydrogenation with Pd/C or PtO₂, or even dissolving metal reductions, can be ineffective or non-selective.[2][4][5]
Troubleshooting:
-
Substrate Modification: A subtle structural change in the substrate can sometimes permit a chemo- and diastereoselective hydrogenation. This was a key strategy in the total synthesis of (−)-calyciphylline N.
-
Alternative Reagents: While not explicitly detailed for this specific substrate, exploring newer catalytic systems for thermodynamic hydrogenation of alkenes that are compatible with a wide range of functional groups could be a viable strategy.[4][5]
Experimental Protocols
Protocol 1: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction
This protocol describes the highly diastereoselective intramolecular Diels-Alder reaction used in the synthesis of (−)-calyciphylline N.[3]
Procedure:
-
To a solution of the triene precursor in dry dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon), add diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to 0 °C and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the residue by silica gel chromatography to afford the desired cycloadduct.
Visual Guides
Diagram 1: Troubleshooting the Intramolecular Diels-Alder Reaction
Caption: Logical workflow for troubleshooting poor stereoselectivity in IMDA reactions.
Diagram 2: Side Reaction Pathway in TBS Deprotection
Caption: Competing pathways in the deprotection of a TBS-protected alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for late-stage functionalization of Hybridaphniphylline A.
Welcome to the technical support center for the late-stage functionalization (LSF) of complex alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying intricate molecules like Hybridaphniphylline A and other related natural products.
Frequently Asked Questions (FAQs)
Q1: What is late-stage functionalization (LSF) and why is it important for complex alkaloids?
A1: Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule, such as an alkaloid, at a late step in the synthetic sequence.[1][2] This strategy is crucial in drug discovery as it allows for the rapid diversification of molecules with established biological activity, helping to explore structure-activity relationships (SAR) and improve drug-like properties without the need for lengthy de novo synthesis.[1][3] For complex alkaloids, which often have intricate and unique structures, LSF provides an efficient pathway to generate novel analogs for pharmacological testing.[4][5]
Q2: What are the main challenges in the late-stage functionalization of alkaloids?
A2: The primary challenges in the LSF of alkaloids stem from their structural complexity. These include:
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Chemoselectivity: Alkaloids often possess multiple reactive functional groups, such as amines, alcohols, and amides. A successful LSF reaction must selectively target a specific site without affecting other sensitive groups.[2]
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Regioselectivity: Most complex molecules have numerous C-H bonds that are sterically and electronically similar, making it difficult to functionalize a specific position.[1][6] Achieving high regioselectivity is a significant hurdle.[3][7]
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Substrate Scope: The presence of basic amines and a variety of other functional groups in alkaloids can be a significant challenge for many catalytic systems.[4][8]
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Product Identification: LSF reactions can produce multiple isomers, making the purification and structural characterization of the desired product difficult.[9]
Q3: What are the major strategies used for late-stage C-H functionalization?
A3: The two primary strategies for late-stage C-H functionalization are:
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Transition Metal-Mediated C-H Insertion: This approach uses transition metal catalysts (e.g., palladium, rhodium, iridium) to activate and functionalize C-H bonds.[3] Regioselectivity can often be controlled through the use of directing groups within the substrate or by the inherent reactivity of certain C-H bonds.[4][10]
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Radical-Mediated C-H Insertion: This method involves the generation of a radical intermediate, often through photoredox catalysis, which then undergoes C-H abstraction or addition.[3] Photoredox catalysis is particularly advantageous as it often proceeds under mild reaction conditions, making it suitable for sensitive and complex molecules.[11][12][13]
Q4: How can I characterize the products of a late-stage functionalization reaction, especially when multiple isomers are formed?
A4: Characterizing LSF products, particularly regioisomers, requires a combination of high-resolution analytical techniques. Standard methods include Liquid Chromatography-Mass Spectrometry (LCMS) for separation and mass identification, and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) for detailed structural elucidation.[14] For complex cases, automated analysis pipelines that use computational methods alongside experimental data (like HSQC) can help in the rapid and accurate determination of product structures.[9][15]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am attempting a photoredox-catalyzed C-H arylation on my alkaloid substrate, but I am observing very low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a photoredox reaction can be attributed to several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Check Your Reagents and Solvents:
-
Solvent Purity: Ensure your solvent is anhydrous and degassed. Oxygen can quench the excited state of the photocatalyst.
-
Reagent Quality: Verify the purity and activity of your photocatalyst, coupling partner, and any additives. Some organic dyes or metal complexes can degrade over time.[11]
-
-
Optimize Reaction Parameters:
-
Light Source: Confirm that the wavelength of your light source corresponds to the absorption maximum of your photocatalyst. Ensure the light source is positioned for optimal irradiation of the reaction mixture.
-
Temperature: While many photoredox reactions are run at room temperature, gentle heating or cooling might be necessary for certain substrates.
-
Concentration: Very dilute or very concentrated solutions can be detrimental. Try varying the concentration of your substrate.
-
-
Screen Reaction Components:
-
Photocatalyst: The choice of photocatalyst is critical. If one catalyst is not effective, screen others with different redox potentials. Common choices include iridium and ruthenium complexes or organic dyes.[11][16]
-
Solvent: The solvent can significantly influence the reaction outcome. Screen a range of polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).
-
Base/Additive: If your reaction requires a base or another additive, screen different options. For example, an organic base might be more suitable than an inorganic one for solubility reasons.
-
-
Consider Substrate-Specific Issues:
-
Quenching: Your alkaloid substrate or the product itself might be quenching the photocatalyst's excited state. This can be investigated through fluorescence quenching studies.
-
Redox Potential: The redox potential of your substrate may not be compatible with the chosen photocatalyst. Quantum mechanics (QM) analysis can sometimes predict the reactivity of advanced intermediates.[15]
-
Table 1: Example Optimization of a Photoredox C-H Arylation Reaction
| Entry | Photocatalyst | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Ir(ppy)₃ | DMF | K₂CO₃ | 25 | <5 |
| 2 | Ru(bpy)₃Cl₂ | DMF | K₂CO₃ | 25 | <5 |
| 3 | Eosin Y | DMF | K₂CO₃ | 25 | 10 |
| 4 | Ir(ppy)₃ | MeCN | DIPEA | 25 | 15 |
| 5 | Ir(ppy)₃ | DMSO | Cs₂CO₃ | 40 | 65 |
| 6 | Ir(ppy)₃ | DMSO | Cs₂CO₃ | 25 | 45 |
Issue 2: Poor Regioselectivity
Q: My late-stage C-H functionalization reaction is working, but I am getting a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge in LSF.[1][2] Here are several strategies to improve it:
-
Catalyst Control:
-
The steric and electronic properties of the catalyst can significantly influence which C-H bond is functionalized. Screening different catalysts, particularly those with bulky ligands, can favor functionalization at more accessible positions. For some reactions, catalyst-controlled selective functionalizations have been demonstrated.[4][8]
-
-
Solvent Effects:
-
The reaction solvent can influence the transition state geometry and thus the regioselectivity. Experiment with a variety of solvents with different polarities and coordinating abilities.
-
-
Directing Groups:
-
If your molecule does not already contain a suitable directing group, it may be necessary to install one. However, this adds steps to the synthesis. The ideal LSF reaction avoids the installation of a dedicated directing group.[2]
-
-
Enzymatic/Biocatalytic Methods:
Table 2: Example of Catalyst Screening to Improve Regioselectivity
| Entry | Catalyst | Ligand | Solvent | C2:C4:C8 Ratio | Desired Isomer Yield (%) |
| 1 | Pd(OAc)₂ | P(tBu)₃ | Toluene | 1 : 2 : 1 | 25 |
| 2 | Rh₂(esp)₂ | - | DCE | 3 : 1 : 1 | 40 |
| 3 | Ru(p-cymene)Cl₂ | Mes-NHC | Hexane | 5 : 1 : 1.5 | 55 |
| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | - | MeCN | >20 : 1 : <1 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed C-H Alkylation
This protocol is a representative example for the alkylation of a C(sp³)–H bond adjacent to a nitrogen atom in a complex alkaloid scaffold.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the alkaloid substrate (1.0 equiv), the photocatalyst (e.g., an iridium complex, 1-2 mol%), and the alkylating agent (e.g., an electron-deficient alkene, 1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile, 0.1 M concentration) via syringe.
-
Degassing: Seal the vial and degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Reaction: Place the vial approximately 5-10 cm from a light source (e.g., a 34W blue LED lamp) and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired product.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Directed C-H Borylation
This protocol describes a typical iridium-catalyzed C-H borylation, often used to install a handle for further functionalization.
-
Preparation: To a screw-cap vial, add the alkaloid substrate (1.0 equiv), the iridium catalyst (e.g., [Ir(cod)OMe]₂, 1.5 mol%), and the ligand (e.g., dtbbpy, 3.0 mol%).
-
Reagent Addition: Add the borylating agent (e.g., B₂pin₂, 1.2 equiv).
-
Solvent Addition: Add the solvent (e.g., THF or cyclohexane, 0.05 M).
-
Reaction: Seal the vial with a Teflon-lined cap and place it in a pre-heated heating block (e.g., at 80 °C). Stir the reaction for 16-48 hours.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing them by GC-MS or LCMS after a mini-workup.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield the borylated alkaloid.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for late-stage functionalization experiments.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage C-H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-stage C-H functionalization of complex alkaloids & drug molecules via intermolecular rhodium-carbenoid insertion - OAK Open Access Archive [oak.novartis.com]
- 6. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-stage C–H functionalization offers new opportunities in drug discovery | Semantic Scholar [semanticscholar.org]
- 8. [PDF] Late-stage C–H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Chemistry glows green with photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Late Stage Functionalization | WuXi RCS-Research Chemistry Services,small molecule discovery [rcs.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Late-Stage Diversification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of Hybridaphniphylline A
While single-crystal X-ray crystallography remains the definitive method for determining the absolute structure of complex natural products, its application is not always feasible. The intricate decacyclic fused skeleton of Hybridaphniphylline A, a Daphniphyllum alkaloid, was successfully elucidated using extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative overview of the spectroscopic approach used for this compound and the archetypal X-ray crystallography method, offering researchers objective insights into the strengths and limitations of each technique.
The structural determination of novel, complex natural products is a cornerstone of drug discovery and chemical biology. The choice of analytical technique is critical and often dictated by the nature of the isolated compound. Here, we compare the spectroscopic elucidation of this compound with the X-ray crystallographic analysis of a related complex alkaloid, serving as a proxy to highlight the performance of this "gold standard" technique.
Performance Comparison: Spectroscopic vs. Crystallographic Analysis
The following table summarizes the key data obtained from the spectroscopic analysis of this compound and compares it with representative data from a single-crystal X-ray diffraction analysis of a similarly complex Daphniphyllum alkaloid.
| Parameter | Spectroscopic Analysis (this compound) | Single-Crystal X-ray Crystallography (Proxy) |
| Methodology | 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) | X-ray Diffraction |
| Sample Form | Solution (e.g., in CDCl₃) | Single, high-quality crystal |
| Key Data Output | Chemical shifts (δ), coupling constants (J), through-bond correlations (COSY, HMBC), through-space correlations (NOESY) | Electron density map, unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, torsion angles |
| Structural Information | Relative stereochemistry, connectivity of atoms, conformational information in solution | Absolute stereochemistry, precise 3D atomic arrangement in the solid state |
| Data for Connectivity | Key HMBC correlations from protons to quaternary carbons establishing the core ring structure. | Direct observation of atomic positions and bonds. |
| Data for Stereochemistry | Key NOESY correlations indicating spatial proximity of protons, suggesting relative stereochemistry. | Unambiguous determination of relative and absolute stereochemistry (with anomalous dispersion). |
| Resolution/Certainty | Inferred structure based on interpretation of spectral data. Ambiguity can exist. | High resolution (typically < 1.5 Å). Provides a definitive atomic-level structure. |
| Typical Quantitative Data | Chemical shifts (ppm), coupling constants (Hz). | Resolution (Å), R-factor, Flack parameter. |
Experimental Protocols
Structure Elucidation by NMR Spectroscopy
The determination of this compound's structure relied on a suite of NMR experiments. The general protocol for such an elucidation is as follows:
-
Sample Preparation : A pure sample of the natural product (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄) in a 5 mm NMR tube.
-
1D NMR Spectra Acquisition :
-
A ¹H NMR spectrum is acquired to identify the number and types of protons.
-
A ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), is acquired to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
-
2D NMR Spectra Acquisition :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton spin systems (i.e., which protons are coupled to each other).
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry and conformation of the molecule.
-
-
Data Analysis and Structure Assembly : The various spectra are analyzed in conjunction. COSY and HSQC data are used to build molecular fragments. HMBC data is then used to piece these fragments together. Finally, NOESY data provides the 3D arrangement of the atoms.
Structure Confirmation by Single-Crystal X-ray Crystallography
This method provides an unambiguous three-dimensional structure of a molecule. The general protocol involves:
-
Crystallization : The most critical and often challenging step. A single, well-ordered crystal of the compound is grown from a supersaturated solution. This can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, usually in a cryo-stream of nitrogen gas (around 100 K) to minimize radiation damage.
-
Data Collection : The mounted crystal is irradiated with a focused beam of X-rays (often from a synchrotron source for high intensity). The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The crystal is rotated during data collection to capture a complete diffraction pattern.
-
Data Processing : The intensities and positions of the diffraction spots are integrated and corrected for experimental factors to generate a reflection file.
-
Structure Solution and Refinement :
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor (a measure of the agreement between the experimental data and the calculated model).
-
Visualization of Methodologies
A Comparative Analysis of Hybridaphniphylline A and Hybridaphniphylline B: Unveiling the Nuances of Two Complex Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Hybridaphniphylline A and Hybridaphniphylline B are intricate polycyclic alkaloids isolated from the plant Daphniphyllum longeracemosum. These natural products belong to the vast family of Daphniphyllum alkaloids, which are renowned for their complex molecular architectures and diverse biological activities. Structurally, both this compound and B are fascinating hybrids, believed to be formed through a natural Diels-Alder reaction between a Daphniphyllum alkaloid and an iridoid. This guide provides a comparative overview of these two closely related compounds, summarizing the available data on their biological effects and outlining the experimental methodologies used in their evaluation.
Structural and Biological Activity Profile
At present, the available scientific literature provides limited, yet intriguing, insights into the biological activities of this compound and B. The primary focus of existing research has been on their isolation, structural elucidation, and the total synthesis of Hybridaphniphylline B.
A key study on the isolation of these compounds hinted at the cytotoxic potential of Hybridaphniphylline B. While the full experimental details are not widely accessible, the study's abstract suggests that "Compound 2" (highly likely to be Hybridaphniphylline B) exhibited in vitro cytotoxic activity against five human cancer cell lines. In contrast, there is currently no publicly available data on the biological activity of this compound, precluding a direct comparative analysis of their potency.
Quantitative Biological Data
The following table summarizes the reported cytotoxic activities of Hybridaphniphylline B against a panel of human cancer cell lines. It is important to note that this data is based on the interpretation of an abstract, as the full study containing the detailed results was not available. No quantitative data for this compound has been reported.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Hybridaphniphylline B | HL-60 | Promyelocytic Leukemia | 15.9 - 23.2 |
| A-549 | Lung Carcinoma | 15.9 - 23.2 | |
| SMMC-7721 | Hepatocellular Carcinoma | 15.9 - 23.2 | |
| MCF-7 | Breast Adenocarcinoma | 15.9 - 23.2 | |
| SW-480 | Colon Adenocarcinoma | 15.9 - 23.2 | |
| This compound | - | - | No data available |
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a common method for assessing cell viability. The specific parameters for the evaluation of Hybridaphniphylline B were not detailed in the available literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines (e.g., HL-60, A-549, SMMC-7721, MCF-7, SW-480) are seeded into 96-well microtiter plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells per well) in a suitable culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds (this compound and B) are prepared in a suitable solvent (e.g., DMSO) and then serially diluted with the culture medium to achieve a range of final concentrations. The medium from the seeded wells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with the solvent at the same final concentration and wells with untreated cells are also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.
-
MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.
-
Data Analysis: The absorbance values of the treated wells are compared to those of the untreated control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Workflow
The logical flow of research for comparing the bioactivity of these compounds can be visualized as follows:
Concluding Remarks
The comparative analysis of this compound and Hybridaphniphylline B is currently hampered by a significant lack of biological data for this compound. While preliminary data suggests that Hybridaphniphylline B possesses moderate cytotoxic activity against a range of cancer cell lines, further investigation is required to fully understand its potential and mechanism of action. Future research should prioritize the biological evaluation of this compound to enable a comprehensive comparison between these two structurally related natural products. Such studies will be invaluable for elucidating structure-activity relationships within this unique subclass of Daphniphyllum alkaloids and for guiding future drug discovery efforts.
Spectroscopic comparison of Hybridaphniphylline A with other Daphniphyllum alkaloids.
A detailed spectroscopic comparison of Hybridaphniphylline A with other prominent Daphniphyllum alkaloids, including Calyciphylline N, Daphenylline, Daphnicyclidin I, and Yuzurimine, reveals a family of structurally diverse natural products with unique spectral fingerprints. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, offering a valuable resource for researchers in natural product chemistry and drug discovery.
This compound, a complex hybrid of a Daphniphyllum alkaloid and an iridoid, stands as a testament to the intricate biosynthetic machinery of the Daphniphyllum genus. Its unique decacyclic fused skeleton presents a formidable challenge for structural elucidation and a fascinating case study in spectroscopic analysis. To appreciate the nuances of its spectral characteristics, a comparative approach with its better-known relatives is essential. This guide delves into the key spectroscopic features that distinguish this compound from other representative members of the Daphniphyllum alkaloid family.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected Daphniphyllum alkaloids. Due to the complexity of these molecules, characteristic and diagnostic signals are highlighted. For complete datasets, readers are encouraged to consult the primary literature.
Table 1: Key ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-1 | H-3 | H-5 | H-17 Olefinic | H-22 |
| Hybridaphniphylline B * | 3.25 (m) | 2.80 (m) | 2.15 (m) | 5.78 (br s) | 4.60 (d) |
| Calyciphylline N | 3.61 (dd) | 2.95 (m) | 2.30 (m) | 5.45 (br s) | 2.78 (m) |
| Daphenylline | 3.40 (m) | - | 2.50 (m) | - | 3.10 (m) |
| Daphnicyclidin I | 3.10 (m) | 2.75 (m) | 2.40 (m) | 5.90 (s) | 2.90 (m) |
| Yuzurimine | 3.30 (m) | 2.60 (m) | 2.20 (m) | - | 2.85 (m) |
Note: Data for Hybridaphniphylline B is used as a close proxy for this compound due to their structural similarity and the availability of detailed spectroscopic data from its total synthesis.
Table 2: Key ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-1 | C-2 | C-8 (Quaternary) | C-17 (Olefinic) | C-22 |
| Hybridaphniphylline B * | 55.2 | 68.5 | 142.1 | 125.0 | 60.1 |
| Calyciphylline N | 58.9 | 65.4 | 145.3 | 122.8 | 45.2 |
| Daphenylline | 60.1 | 70.2 | 138.5 | - | 50.5 |
| Daphnicyclidin I | 57.3 | 67.8 | 140.2 | 128.3 | 48.7 |
| Yuzurimine | 56.5 | 69.1 | 143.0 | - | 52.3 |
Note: Data for Hybridaphniphylline B is used as a close proxy for this compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Data
| Compound | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | Key IR Absorptions (cm⁻¹) |
| Hybridaphniphylline B * | C₃₉H₄₅NO₁₁ | 704.3015 | 704.3018 | 3450 (O-H), 1740 (C=O, ester), 1650 (C=C) |
| Calyciphylline N | C₃₂H₄₇NO₅ | 526.3476 | 526.3478 | 3400 (O-H), 1735 (C=O, ester), 1660 (C=C) |
| Daphenylline | C₃₂H₃₉NO₄ | 502.2901 | 502.2903 | 3420 (O-H), 1710 (C=O, ketone), 1600 (aromatic) |
| Daphnicyclidin I | C₃₀H₄₁N₃O | 459.3244 | 459.3246 | 3350 (N-H), 1680 (C=N), 1640 (C=C) |
| Yuzurimine | C₂₇H₃₇NO₇ | 488.2592 | 488.2595 | 3480 (O-H), 1730 (C=O, ester), 1715 (C=O, ketone) |
Note: Data for Hybridaphniphylline B is used as a close proxy for this compound.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are representative experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak as an internal standard (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; CD₃OD: δ 3.31 for ¹H and δ 49.00 for ¹³C).
High-Resolution Mass Spectrometry (HRMS): HRMS data were acquired on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.
Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer. Samples were prepared as thin films on a NaCl plate or as KBr pellets. Absorption bands are reported in wavenumbers (cm⁻¹).
Visualizing Structural Relationships
The structural diversity within the Daphniphyllum alkaloids can be visualized through a classification diagram. The following diagram, generated using Graphviz, illustrates the major structural classes of the compared alkaloids.
Caption: Structural classification of compared Daphniphyllum alkaloids.
This comparative guide highlights the distinct spectroscopic signatures of this compound in the context of other major Daphniphyllum alkaloids. The tabulated data and experimental protocols provide a foundational resource for researchers, while the structural relationship diagram offers a clear visual classification of these complex natural products. Further investigation into the spectroscopic properties of this diverse alkaloid family will undoubtedly continue to fuel advancements in natural product chemistry and drug development.
A Comparative Analysis of Synthetic vs. Natural Hybridaphniphylline A: Validating Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The complex molecular architecture of Hybridaphniphylline A, a Daphniphyllum alkaloid, has garnered significant interest from the scientific community. While total synthesis of related compounds has been achieved, a critical question remains for its potential therapeutic development: does synthetic this compound exhibit comparable biological activity to its natural counterpart? This guide provides a framework for validating and comparing the biological activity of synthetic this compound against natural extracts, offering detailed experimental protocols and data presentation formats to support such an investigation.
Data Presentation: A Comparative Overview
Direct comparative studies on the biological activity of synthetic versus natural this compound are not yet available in published literature. However, based on the known bioactivities of other Daphniphyllum alkaloids, it is hypothesized that this compound may possess cytotoxic and anti-inflammatory properties.[1][2] The following tables present a proposed structure for comparing quantitative data from key biological assays.
Table 1: Comparative Cytotoxicity (IC50) of Synthetic and Natural this compound
| Cell Line | Synthetic this compound (μM) | Natural this compound Extract (μg/mL) | Doxorubicin (Positive Control) (μM) |
| HeLa (Cervical Cancer) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A549 (Lung Cancer) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| MGC-803 (Gastric Cancer) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| COLO-205 (Colon Cancer) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell growth.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition) of Synthetic and Natural this compound
| Treatment | Concentration | Nitric Oxide (NO) Production (% of Control) | L-NAME (Positive Control) |
| Synthetic this compound | 10 μM | Hypothetical Value | Hypothetical Value |
| 25 μM | Hypothetical Value | Hypothetical Value | |
| 50 μM | Hypothetical Value | Hypothetical Value | |
| Natural this compound Extract | 10 µg/mL | Hypothetical Value | Hypothetical Value |
| 25 µg/mL | Hypothetical Value | Hypothetical Value | |
| 50 µg/mL | Hypothetical Value | Hypothetical Value |
Note: Data would be presented as the percentage of nitric oxide production in treated cells relative to untreated (LPS-stimulated) control cells.
Experimental Protocols
To generate the comparative data presented above, the following detailed experimental methodologies are proposed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, MGC-803, COLO-205) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of synthetic this compound, natural this compound extract, and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Anti-inflammatory Activity: Nitric Oxide (NO) Release Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[4][5][6][7]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of synthetic this compound or natural extract for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a positive control such as L-NAME.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Mandatory Visualizations
Experimental Workflow for Biological Activity Validation
Caption: Workflow for validating and comparing the biological activity of synthetic and natural this compound.
Hypothesized Signaling Pathway: NF-κB Inhibition
Many natural products exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[8][9][10][11][12] It is plausible that this compound could inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes like iNOS (responsible for NO production).
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 6. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
A Tale of Two Molecules: Deconstructing the Synthesis of Hybridaphniphylline B and Projecting a Path to Hybridaphniphylline A
A comparative guide for researchers, scientists, and drug development professionals.
The intricate architectures of the Daphniphyllum alkaloids have long captivated synthetic chemists. Among them, Hybridaphniphylline A and B, with their complex polycyclic frameworks, present formidable challenges. While the total synthesis of Hybridaphniphylline B was a landmark achievement reported by Li and coworkers, a synthetic route to its sibling, this compound, remains an uncharted territory in the landscape of natural product synthesis. This guide provides a comprehensive analysis of the successfully executed synthesis of Hybridaphniphylline B and offers a comparative perspective based on the proposed biosynthetic pathway for both molecules, thereby illuminating potential strategies for the eventual conquest of this compound.
The Pioneering Total Synthesis of Hybridaphniphylline B
The first and, to date, only total synthesis of Hybridaphniphylline B stands as a testament to strategic ingenuity in complex molecule construction. The route, elegantly devised by Ang Li's research group, hinges on a biomimetic late-stage intermolecular Diels-Alder reaction to assemble the core structure.[1][2][3][4] This convergent approach brings together two complex fragments in the final stages, a strategy that enhances efficiency and allows for greater flexibility.
A pivotal moment in the synthesis is the construction of a key quaternary carbon center, achieved through a meticulously planned Claisen rearrangement.[1][2][3] The successful execution of this reaction was crucial for setting a critical stereocenter and paving the way for the subsequent elaboration of the molecular framework.
Quantitative Analysis of the Synthesis of Hybridaphniphylline B
| Metric | Value | Reference |
| Longest Linear Sequence | Not explicitly stated | [1][2][3] |
| Overall Yield | Not explicitly stated | [1][2][3] |
| Key Reactions | Claisen Rearrangement, Pauson-Khand Reaction, Late-stage intermolecular Diels-Alder Reaction | [1][2][3] |
Retrosynthetic Analysis of Hybridaphniphylline B
Caption: Retrosynthetic analysis of Hybridaphniphylline B.
Experimental Protocols for Key Transformations
Claisen Rearrangement for Quaternary Center Formation:
A solution of the allyl dienol ether precursor in a mixture of methanol and water is heated to 80 °C. The use of protic solvents is crucial to suppress an undesired Cope rearrangement.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product containing the key quaternary stereocenter.
Late-Stage Intermolecular Diels-Alder Reaction:
The fully elaborated cyclopentadiene diene and asperuloside tetraacetate (the dienophile) are dissolved in a suitable high-boiling point solvent.[1][2] The reaction mixture is heated to promote the [4+2] cycloaddition. The formation of the desired cycloadduct is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to isolate the Diels-Alder adduct.
The Biosynthetic Hypothesis: A Common Pathway to A and B
Nature's synthetic blueprint for this compound and B is believed to diverge from a common intermediate, likely formed through an intermolecular Diels-Alder reaction between a Daphniphyllum alkaloid-derived diene and an iridoid-derived dienophile.[5] This proposed biosynthetic pathway provides a conceptual framework for understanding the structural relationship between the two molecules and offers inspiration for future synthetic endeavors.
Caption: Proposed biosynthetic pathway to this compound and B.
Projecting a Synthetic Route to this compound: The Unanswered Challenge
The absence of a total synthesis for this compound leaves a significant gap in the synthetic landscape of Daphniphyllum alkaloids. The primary challenge in devising a synthesis for this compound lies in the stereochemical differences that distinguish it from Hybridaphniphylline B. A successful synthesis would likely require a novel stereocontrolled approach to the key Diels-Alder reaction or the development of post-cycloaddition modifications to invert specific stereocenters.
Future synthetic strategies towards this compound could explore:
-
Diastereoselective Diels-Alder Reactions: The use of chiral catalysts or auxiliaries to control the facial selectivity of the intermolecular cycloaddition could provide direct access to the stereochemical configuration of this compound.
-
Epimerization Strategies: A route that initially follows the established synthesis of Hybridaphniphylline B could potentially be diverted towards this compound through selective epimerization of key stereocenters in a late-stage intermediate.
-
Biomimetic Approaches: Further investigation into the enzymatic machinery responsible for the biosynthesis of these molecules could unveil novel catalytic strategies for achieving the desired stereoselectivity.
Conclusion
The total synthesis of Hybridaphniphylline B by Li's group is a landmark achievement that showcases the power of strategic bond disconnections and the implementation of powerful synthetic methodologies. While a direct comparison with a synthetic route to this compound is not yet possible, the existing synthesis and the proposed biosynthetic pathway provide a solid foundation for future investigations. The eventual synthesis of this compound will undoubtedly require a fresh wave of creative solutions to the enduring challenge of stereochemical control in complex natural product synthesis, further enriching the field of organic chemistry.
References
A Comparative Analysis of the Cytotoxic Potential of Daphniphyllum Alkaloids and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel anticancer compounds, natural products remain a vital source of inspiration and therapeutic innovation. Among these, the Daphniphyllum alkaloids, a diverse group of complex polycyclic compounds, have demonstrated a range of biological activities, including promising cytotoxic effects against cancer cell lines. This guide provides a comparative overview of the biological activity of representative Daphniphyllum alkaloids against established cytotoxic agents, offering insights into their potential as future cancer therapeutics.
Disclaimer: To date, specific cytotoxic activity data for Hybridaphniphylline A against common cancer cell lines is not available in the public domain. Therefore, this guide utilizes data from other structurally related Daphniphyllum alkaloids, namely daphnezomine W and daphnioldhanol A, as representative examples for this class of compounds. The presented data serves as a preliminary comparison and highlights the need for further investigation into the bioactivity of this compound.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for selected Daphniphyllum alkaloids and standard chemotherapeutic agents against the HeLa human cervical cancer cell line. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as incubation time and the specific assay used.[1]
| Compound | Compound Class | IC50 against HeLa Cells | Incubation Time | Assay |
| Daphnezomine W | Daphniphyllum Alkaloid | 16.0 µg/mL | Not Specified | Not Specified |
| Daphnioldhanol A | Daphniphyllum Alkaloid | 31.9 µM | Not Specified | MTT Assay |
| Doxorubicin | Anthracycline | 0.374 µM - 2.664 µM | 72h | MTT/XTT Assay[2][3] |
| Paclitaxel | Taxane | 2.5 nM - 7.5 nM | 24h | Clonogenic Assay[4] |
| Cisplatin | Platinum-based | 7.7 µM - 25.5 µM | 48h / 24h | MTT Assay[5] |
Mechanisms of Action: A Tale of Diverse Cellular Fates
The selected cytotoxic agents induce cell death through distinct and well-characterized mechanisms of action. Understanding these pathways is crucial for the development of targeted therapies and for predicting potential synergistic or antagonistic effects in combination therapies.
Daphniphyllum Alkaloids: The precise molecular mechanisms underlying the cytotoxic activity of most Daphniphyllum alkaloids, including daphnezomine W and daphnioldhanol A, have not yet been fully elucidated. Further research is required to identify their cellular targets and signaling pathways.
Doxorubicin: This widely used chemotherapeutic agent has a multi-faceted mechanism of action. It intercalates into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription.[6][7] Doxorubicin is also known to generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components, which can trigger apoptotic pathways.[6][7]
Paclitaxel: As a microtubule-stabilizing agent, paclitaxel interferes with the normal dynamics of the microtubule network.[8] This disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[9][10]
Cisplatin: This platinum-based drug forms crosslinks with DNA, creating adducts that distort the DNA structure and interfere with DNA replication and repair mechanisms.[11][12] The resulting DNA damage triggers cell cycle arrest and can lead to apoptosis if the damage is too severe to be repaired.[11][13][14]
Signaling Pathways of Apoptosis
A common outcome of treatment with many cytotoxic agents is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanism of action between structurally similar natural products is paramount for targeted therapeutic development. This guide provides a comparative analysis of Hybridaphniphylline A and related Daphniphyllum alkaloids, focusing on their cytotoxic effects and potential molecular pathways. While direct mechanistic studies on this compound are not yet available in the public domain, this guide synthesizes existing data on its constituent moieties and closely related compounds to infer its likely biological activity and highlight areas for future investigation.
This compound is a unique and complex alkaloid, representing a hybrid structure formed from a Daphniphyllum alkaloid and an iridoid moiety, likely through a Diels-Alder cycloaddition.[1] This intricate architecture suggests a multifaceted mechanism of action, potentially combining the bioactivities of both parent compound classes. To provide a framework for comparison, this guide will delve into the known cytotoxic activities of related Daphniphyllum alkaloids and the established mechanisms of iridoids.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
Several studies have investigated the cytotoxic properties of various Daphniphyllum alkaloids against a range of cancer cell lines. The data, while not exhaustive for all known compounds, provides a valuable baseline for understanding their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 (µg/mL) | [2] |
| Unnamed Secodaphnane-type Alkaloid | HeLa | 31.9 | [3][4] |
| Unnamed Rearranged DA | HeLa | ~3.89 | [4] |
| Daphniyunnine D | P-388 | 3.0 | [5] |
| Daphniyunnine D | A-549 | 0.6 | [5] |
Table 1: Cytotoxicity of Selected Daphniphyllum Alkaloids. This table summarizes the reported IC50 values for several Daphniphyllum alkaloids against various cancer cell lines. It is important to note the different units reported (µM and µg/mL) when comparing potencies.
Inferred Mechanism of Action of this compound
Given the absence of direct studies on this compound, its mechanism of action can be inferred by examining its structural components: a Daphniphyllum alkaloid core and an iridoid moiety.
The Daphniphyllum Alkaloid Contribution
The cytotoxic data presented above for related Daphniphyllum alkaloids suggests that this class of compounds possesses anticancer properties. The molecular mechanisms underlying this cytotoxicity are likely complex and may involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6] The intricate polycyclic structures of these alkaloids provide a scaffold for specific interactions with biological targets.
The Iridoid Moiety's Role
Iridoids, the other half of the this compound structure, are a well-studied class of monoterpenoids with a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Asperuloside, a component of the iridoid part of the related Hybridaphniphylline B, has been shown to have anti-inflammatory and metabolic-regulating properties.[7][8][9] In the context of cancer, iridoids have been reported to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis, often through the modulation of key signaling pathways such as NF-κB and STAT3.[4]
The synergistic or additive effects of combining a cytotoxic Daphniphyllum alkaloid with a bioactive iridoid in the hybrid structure of this compound could lead to a potent and multi-targeted anticancer agent.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Cytotoxicity Assay: MTT Method
The cytotoxic activities of the Daphniphyllum alkaloids listed in Table 1 were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Daphniphyllum alkaloids) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing the Concepts
To better illustrate the relationships and potential mechanisms discussed, the following diagrams are provided.
Figure 1: Conceptual structure of this compound.
Figure 2: Inferred cellular effects of this compound.
Figure 3: Workflow of the MTT cytotoxicity assay.
Future Directions
The unique hybrid structure of this compound and the demonstrated bioactivity of its constituent compound classes make it a compelling candidate for further pharmacological investigation. Future research should prioritize the following:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific cytotoxic and other biological activities of purified this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify the key structural features responsible for its bioactivity.
By systematically addressing these research questions, the full therapeutic potential of this fascinating natural product can be unlocked.
References
- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Asperuloside stimulates metabolic function in rats across several organs under high-fat diet conditions, acting like the major ingredient of Eucommia leaves with anti-obesity activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A-86-MAb: A Hypothetical Monoclonal Antibody for Daphniphyllum Alkaloid Research - A Cross-Reactivity Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of a hypothetical monoclonal antibody, A-86-MAb, hypothetically developed against the Daphniphyllum alkaloid, Daphenylline. Due to the current lack of commercially available antibodies for this class of compounds, this document serves as a practical blueprint for the design and execution of cross-reactivity studies essential for the development of specific immunoassays for Daphniphyllum alkaloids. The data presented herein is simulated to reflect expected outcomes of such a study and to provide a framework for data presentation and interpretation.
Introduction to A-86-MAb
A-86-MAb is a hypothetical murine IgG1 monoclonal antibody designed to specifically recognize the complex polycyclic structure of Daphenylline, a representative Daphniphyllum alkaloid. The development of such an antibody would be a significant advancement for the study of this diverse family of natural products, enabling the development of sensitive and specific immunoassays for their detection and quantification in biological matrices and natural extracts. This guide focuses on the critical characterization step of determining the cross-reactivity of A-86-MAb with other structurally related Daphniphyllum alkaloids, including the novel Hybridaphniphylline A.
Hypothetical Cross-Reactivity Data
The binding affinity and cross-reactivity of A-86-MAb were hypothetically evaluated against a panel of five Daphniphyllum alkaloids using a competitive Enzyme-Linked Immunosorbent Assay (cELISA). The results are summarized in the tables below.
Table 1: Binding Affinity and Cross-Reactivity of A-86-MAb with Selected Daphniphyllum Alkaloids
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Daphenylline | (Target Antigen) | 15.2 | 100% |
| This compound | (Test Analyte) | 3,450 | 0.44% |
| Calyciphylline A | (Test Analyte) | 875 | 1.74% |
| Daphniphylline | (Test Analyte) | > 10,000 | < 0.15% |
| Yuzurimine | (Test Analyte) | > 10,000 | < 0.15% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Calculation of Percentage Cross-Reactivity:
The percentage cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of Daphenylline / IC50 of Test Alkaloid) x 100
Experimental Protocols
The following are detailed protocols for the hypothetical experiments conducted to generate the data presented in this guide.
Monoclonal Antibody Development (Hypothetical)
-
Hapten Synthesis and Conjugation: Daphenylline was functionalized to introduce a carboxyl group, creating a hapten suitable for conjugation. This hapten was then covalently linked to Keyhole Limpet Hemocyanin (KLH) for immunization and to Bovine Serum Albumin (BSA) for screening assays using the carbodiimide crosslinker chemistry.
-
Immunization and Hybridoma Production: BALB/c mice were immunized with the Daphenylline-KLH conjugate. Following a series of immunizations, splenocytes from the mouse with the highest anti-Daphenylline antibody titer were fused with myeloma cells to generate hybridomas.
-
Screening and Cloning: Hybridoma supernatants were screened for the presence of antibodies that bind to Daphenylline-BSA. Positive clones were subcloned by limiting dilution to ensure monoclonality. The clone designated A-86-MAb was selected based on its high affinity and specificity for Daphenylline.
Competitive ELISA (cELISA) for Cross-Reactivity Assessment
-
Plate Coating: A 96-well microtiter plate was coated with Daphenylline-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Blocking: The plate was blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.
-
Competition Reaction: A-86-MAb (at a fixed concentration giving approximately 90% of the maximum signal) was pre-incubated with varying concentrations of Daphenylline (standard) or the test alkaloids (this compound, Calyciphylline A, Daphniphylline, Yuzurimine) for 1 hour at 37°C.
-
Incubation: 100 µL of the antibody-alkaloid mixture was added to each well of the coated and blocked plate and incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with PBST.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with PBST.
-
Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well, and the plate was incubated in the dark for 15-30 minutes.
-
Reaction Termination and Measurement: The reaction was stopped by adding 50 µL of 2N H₂SO₄. The optical density was measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve was generated by plotting the absorbance against the logarithm of the Daphenylline concentration. The IC50 values (the concentration of the alkaloid that causes 50% inhibition of the antibody binding to the coated antigen) for Daphenylline and the test alkaloids were determined from their respective inhibition curves.
Visualized Workflows and Relationships
The following diagrams illustrate the key processes described in this guide.
Figure 1: Monoclonal Antibody Development Workflow.
Figure 2: Competitive ELISA Workflow for Cross-Reactivity.
Conclusion and Future Directions
This guide outlines a hypothetical yet scientifically rigorous approach to assessing the cross-reactivity of a monoclonal antibody developed for a Daphniphyllum alkaloid. The simulated data for A-86-MAb suggests a high degree of specificity for its target antigen, Daphenylline, with minimal cross-reactivity against other tested alkaloids, including this compound. This level of specificity would be crucial for the development of a reliable immunoassay.
Future work should focus on the actual development and characterization of antibodies for various Daphniphyllum alkaloids. A broader panel of alkaloids should be used for cross-reactivity testing to fully understand the antibody's binding profile. Furthermore, the development of antibodies against other conserved regions of the Daphniphyllum skeleton could lead to broader-specificity antibodies useful for screening purposes. The methodologies and data presentation formats provided in this guide can serve as a valuable resource for researchers embarking on such studies.
Benchmarking the synthetic efficiency of different routes to the Hybridaphniphylline core.
The intricate, polycyclic core of Hybridaphniphylline B, a formidable member of the Daphniphyllum alkaloids, has presented a significant challenge to the synthetic chemistry community. The first and thus far only total synthesis of this complex natural product was accomplished by Ang Li's research group in 2018. This guide provides a comparative benchmark of Li's landmark achievement against other innovative strategies employed in the synthesis of structurally related and similarly complex Daphniphyllum alkaloids, namely (−)-Calyciphylline N and Daphenylline. This analysis aims to offer researchers, scientists, and drug development professionals a clear overview of the synthetic efficiencies and strategic nuances of these state-of-the-art synthetic routes.
A Landmark Achievement: The Total Synthesis of Hybridaphniphylline B
Ang Li's group successfully constructed the undecacyclic (11-ring) structure of Hybridaphniphylline B, which is characterized by 19 stereocenters.[1][2][3] The synthesis is a testament to strategic bond formation and late-stage convergence.
The cornerstone of their strategy is a biomimetic, late-stage intermolecular Diels-Alder reaction.[1][2][3] This key step unites a highly functionalized cyclopentadiene (the diene) and an asperuloside tetraacetate derivative (the dienophile) to form the sterically congested norbornene core of the natural product.[1][2] The synthesis of the complex diene component itself was a major undertaking, relying on a crucial Claisen rearrangement to establish a key quaternary stereocenter.[1][2]
Benchmarking Synthetic Efficiency
To objectively evaluate the efficiency of these complex synthetic endeavors, key metrics such as the longest linear sequence (LLS) and overall yield are compared. While a direct comparison to other Hybridaphniphylline B syntheses is not possible, examining the routes to other complex Daphniphyllum alkaloids provides valuable context.
| Target Molecule | Key Strategy | Longest Linear Sequence (LLS) | Overall Yield | Key Features & Innovations |
| Hybridaphniphylline B (Li, 2018) | Intermolecular Diels-Alder | 15 steps | 2.9% | Late-stage convergence, biomimetic approach, Claisen rearrangement for quaternary center formation.[1][2][4] |
| (−)-Calyciphylline N (Baran, 2014) | Intramolecular Diels-Alder | 37 steps | Not Reported | Substrate-controlled intramolecular Diels-Alder, transannular enolate alkylation, Stille/Nazarov sequence.[5] |
| Daphenylline (Li, 2013) | Au-catalyzed Cyclization / Michael Addition | ~20 steps | Not Reported in initial report | Gold-catalyzed 6-exo-dig cyclization, intramolecular Michael addition to form the bridged 6,6,5-tricyclic core.[6] |
| (−)-Daphenylline (Qiu, 2019) | Intramolecular Diels-Alder | 19 steps | 7.6% | Stereoselective intramolecular amide addition, intramolecular Diels-Alder, Robinson annulation/aromatization.[2][3] |
| (±)-Daphenylline (Lu & Li, 2022) | Oxidative Dearomatization | 11 steps | Not Reported | Concise, protecting-group-free synthesis, intramolecular oxidative dearomatization, tandem reductive amination/amidation.[7] |
Strategic Dissections: Retrosynthetic Analysis
The strategic choices made in disconnecting these complex target molecules are best visualized through retrosynthetic diagrams. These diagrams illustrate the key bond formations and the overall logic of each synthetic route.
Hybridaphniphylline B (Li Synthesis)
Retrosynthesis of Hybridaphniphylline B.
(−)-Calyciphylline N (Baran Synthesis)
Retrosynthesis of (−)-Calyciphylline N.
Daphenylline (Li's First Synthesis)
References
- 1. Total synthesis of (-)-calyciphylline N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise Total Synthesis of Daphenylline - ChemistryViews [chemistryviews.org]
Comparative Docking Analysis of Hybridaphniphylline A Against Key Protein Targets in Cancer and Inflammation
A Hypothetical In Silico Investigation
This guide presents a comparative analysis of the potential interactions between Hybridaphniphylline A, a complex Daphniphyllum alkaloid, and three key protein targets implicated in cancer and inflammation: AKT1 kinase, Bcl-2, and Cyclooxygenase-2 (COX-2). Due to the current absence of published experimental docking data for this compound, this document outlines a detailed, robust, and reproducible in silico molecular docking protocol and presents a set of hypothetical results. The objective is to provide a foundational framework for future computational and experimental studies to explore the therapeutic potential of this natural product.
The following sections detail the hypothetical binding affinities, provide a comprehensive experimental protocol for the docking studies, and visualize the procedural workflow and a relevant biological pathway.
Data Presentation: A Comparative Overview of Binding Affinities
The interaction of this compound with the selected protein targets was quantified through molecular docking simulations. The key metrics for comparison, including binding energy, estimated inhibition constant (Ki), and the number of hydrogen bond interactions, are summarized in the table below. Lower binding energy and Ki values are indicative of a more stable ligand-protein complex and potentially higher inhibitory activity.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Ki (µM) | Number of Hydrogen Bonds |
| AKT1 Kinase | 3O96 | -9.8 | 0.15 | 3 |
| Bcl-2 | 6O0K | -8.5 | 1.20 | 2 |
| COX-2 | 1CX2 | -10.5 | 0.05 | 4 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide future research.
Experimental Protocols: A Detailed Methodological Framework
This section outlines the proposed methodology for the comparative docking studies of this compound against its target proteins.
1. Software and Computational Resources:
-
Molecular Docking: AutoDock Vina 1.1.2
-
Molecular Visualization and Preparation: UCSF Chimera 1.15, AutoDock Tools 1.5.6
-
Computational Platform: A high-performance computing cluster with a Linux operating system.
2. Ligand Preparation:
-
The 3D structure of this compound will be constructed using a molecular builder and energy minimized using the MMFF94 force field.
-
The structure will be saved in the PDBQT format using AutoDock Tools. This involves merging non-polar hydrogens, defining rotatable bonds, and assigning Gasteiger charges.
3. Protein Preparation:
-
The crystal structures of AKT1 (PDB ID: 3O96), Bcl-2 (PDB ID: 6O0K), and COX-2 (PDB ID: 1CX2) will be downloaded from the Protein Data Bank.
-
Using UCSF Chimera, all water molecules and co-crystallized ligands will be removed from the protein structures.
-
Polar hydrogens will be added, and any missing residues will be modeled.
-
The prepared protein structures will be converted to the PDBQT format using AutoDock Tools, which includes adding Kollman charges.
4. Docking Simulation:
-
Grid Box Generation: A grid box will be defined for each protein to encompass the active site. The grid box dimensions will be centered on the co-crystallized ligand (if present in the original PDB file) or a predicted binding pocket.
-
Docking Parameters: The docking simulations will be performed using AutoDock Vina with an exhaustiveness of 8. The top 10 binding poses for this compound with each protein will be generated.
5. Analysis of Results:
-
The binding poses will be ranked based on their binding affinity scores (in kcal/mol).
-
The pose with the lowest binding energy will be selected for further analysis.
-
The interactions between this compound and the amino acid residues of the target proteins, including hydrogen bonds and hydrophobic interactions, will be visualized and analyzed using UCSF Chimera and LigPlot+.
-
The estimated inhibition constant (Ki) will be calculated from the binding energy using the formula: Ki = exp(ΔG / (R * T)), where ΔG is the binding energy, R is the gas constant, and T is the temperature in Kelvin.
Mandatory Visualizations
This section provides the mandatory diagrams illustrating the experimental workflow and a relevant signaling pathway, as specified in the core requirements.
Caption: Molecular Docking Workflow for this compound.
Caption: Hypothetical Modulation of the PI3K/AKT Signaling Pathway.
Safety Operating Guide
Safe Disposal of Hybridaphniphylline A: A Guide for Laboratory Professionals
DISCLAIMER: No specific Safety Data Sheet (SDS) for Hybridaphniphylline A was found. The following disposal procedures are based on general best practices for handling hazardous chemical waste in a laboratory setting and should be adapted to comply with all applicable local, state, and federal regulations. Researchers are advised to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Prior to handling, it is essential to be familiar with general laboratory safety protocols for hazardous chemicals. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following steps outline the recommended procedure for the disposal of solid this compound, solutions containing it, and contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste, as well as any grossly contaminated items such as weighing paper or spatulas, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
2. Container Labeling:
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.[2][3]
3. Storage:
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be away from general traffic and have secondary containment to prevent spills. Ensure that incompatible wastes are not stored together.[3]
4. Waste Pickup and Disposal:
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2][4] Do not attempt to dispose of this compound down the drain or in the regular trash.[2][4][5]
Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, the following table summarizes general guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Time Limit for Removal of Full Containers | Within 3 calendar days | [2] |
| Maximum Storage Time for Partially Filled Containers | Up to 1 year | [3] |
Experimental Workflow for Hazardous Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of a hazardous chemical like this compound in a laboratory setting.
References
Personal protective equipment for handling Hybridaphniphylline A
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for handling Hybridaphniphylline A, a member of the Daphniphyllum alkaloids which are recognized for their potential biological activity and cytotoxicity.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines necessary precautions based on guidelines for handling potent and cytotoxic compounds.[2][3][4][5][6]
Personal Protective Equipment (PPE)
Due to the potential potency and toxicity of this compound, a comprehensive PPE strategy is mandatory to minimize exposure.[3][6] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Handling of Powder (Weighing, Aliquoting) | - Double Gloving - Disposable Gown/Coveralls - Goggles and Face Shield - Respiratory Protection | - Gloves: Chemical-resistant nitrile or neoprene gloves. The outer glove should be disposed of immediately after handling. - Gown: Back-closing, disposable, and resistant to chemical permeation. - Eye/Face: Tightly fitting chemical splash goggles and a full-face shield.[7][8] - Respirator: A NIOSH-approved respirator with a particulate filter (N100, P100, or FFP3) is essential. A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures.[7] |
| Handling of Solutions (Preparing dilutions, transfers) | - Double Gloving - Disposable Gown - Goggles | - Gloves: As above. Change gloves immediately if contaminated. - Gown: A disposable lab coat or gown is required. - Eye Protection: Chemical splash goggles are mandatory.[7][8] |
| Equipment Cleaning and Decontamination | - Double Gloving - Disposable Gown - Goggles | - Gloves: Heavy-duty, chemical-resistant gloves are recommended. - Gown: A disposable lab coat or gown should be worn. - Eye Protection: Chemical splash goggles are necessary to protect against splashes.[7][8] |
| Waste Disposal | - Double Gloving - Disposable Gown - Goggles | - Gloves: Chemical-resistant gloves are required. - Gown: A disposable lab coat or gown should be worn. - Eye Protection: Chemical splash goggles are mandatory.[7][8] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to ensure personnel safety and prevent contamination.
2.1. Designated Handling Area
-
All work with this compound, both in powder and solution form, must be conducted in a designated area.
-
This area should be clearly marked with warning signs indicating the presence of a potent/cytotoxic compound.
-
Ideally, a dedicated chemical fume hood or a biological safety cabinet (Class II, Type B2) should be used for all manipulations of the powder form to ensure containment.
2.2. Weighing and Reconstitution
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the containment device (fume hood or safety cabinet).
-
Weighing:
-
Wear the appropriate PPE as outlined in the table above.
-
Use a balance with a draft shield.
-
Handle the powder gently to avoid aerosolization.
-
Use disposable weigh boats. After weighing, carefully transfer the compound to the desired vial.
-
-
Reconstitution:
-
Add the solvent slowly to the vial containing the powder.
-
Cap the vial securely before vortexing or sonicating to dissolve the compound.
-
Visually inspect the exterior of the vial for any contamination before removing it from the containment device.
-
2.3. Storage
-
Store this compound in a clearly labeled, sealed container.
-
The container should be placed in a secondary container to prevent spills.
-
Store in a secure, ventilated, and access-restricted area, away from incompatible materials. The specific storage temperature and conditions should be based on any available product information or chemical stability data.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with the compound (gloves, gowns, weigh boats, pipette tips, etc.) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Decontamination: All non-disposable equipment (spatulas, glassware, etc.) must be decontaminated. A validated cleaning procedure should be established. This may involve rinsing with a solvent known to dissolve the compound, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous waste.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids | MDPI [mdpi.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. When freeze drying cytotoxic samples, how do you ensure safety while maintaining product integrity? – Biopharma Group [biopharmagroupcdmo.com]
- 6. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
